4-(Trifluoromethyl)pyrimidine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJASCXBNRLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929466 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136547-17-6 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 4-(Trifluoromethyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethyl)pyrimidine-2-thiol, a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of molecules, making this pyrimidine derivative a valuable scaffold for novel therapeutics.
Physicochemical Properties
This compound is an orange, needle-like crystalline solid.[1][2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₃F₃N₂S[1] |
| Molecular Weight | 180.15 g/mol [1] |
| Melting Point | 164-166 °C[1][2] |
| Appearance | Orange needle-like crystalline solid[1][2] |
| CAS Number | 136547-17-6[1] |
Synthesis of this compound
The primary synthetic route to this compound involves the cyclocondensation of a trifluoromethyl-β-diketone with thiourea. A common and commercially available precursor for this reaction is 1,1,1-trifluoro-2,4-pentanedione. This reaction is analogous to the well-established Biginelli reaction for the synthesis of dihydropyrimidinones and their thio-analogs.
Synthesis Workflow
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and thiourea (1.0 eq) in a suitable solvent, such as ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid, to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.
Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following characterization techniques are recommended:
Characterization Workflow
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Doublet | 1H | Pyrimidine ring proton (H5) |
| ~8.5 - 9.0 | Doublet | 1H | Pyrimidine ring proton (H6) |
| ~13.0 - 14.0 | Broad Singlet | 1H | Thiol/Thione proton (SH/NH) |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175 - 185 | C2 (C=S) |
| ~155 - 165 (q) | C4 (C-CF₃) |
| ~115 - 125 (q) | CF₃ |
| ~110 - 120 | C5 |
| ~150 - 160 | C6 |
¹⁹F NMR Spectroscopy
A single resonance is expected for the trifluoromethyl group, typically in the range of -60 to -70 ppm relative to a CFCl₃ standard.[3][4]
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 180.15). Fragmentation patterns would be consistent with the loss of the trifluoromethyl group and other characteristic fragments of the pyrimidine ring.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
-
Melting Point Analysis:
-
Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.
-
Measurement: Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
-
References
Spectroscopic Profile of 4-(Trifluoromethyl)pyrimidine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-(Trifluoromethyl)pyrimidine-2-thiol. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key spectroscopic data, outlines plausible experimental methodologies for data acquisition, and presents a logical workflow for spectroscopic analysis.
Chemical Structure and Properties
This compound is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and a thiol group at the 2-position. This compound exists in tautomeric forms, primarily the thione form, which is generally more stable for 2-mercaptopyrimidines.
| Property | Value |
| CAS Number | 136547-17-6[1] |
| Molecular Formula | C₅H₃F₃N₂S[1] |
| Molecular Weight | 180.15 g/mol [1] |
| Appearance | Solid |
| Melting Point | 164-166 °C |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | N-H (thione tautomer) |
| ~8.6 - 8.8 | d | 1H | H-6 |
| ~7.2 - 7.4 | d | 1H | H-5 |
Note: The thiol proton (-SH) of the thiol tautomer would appear as a sharp singlet, typically in the range of 3-4 ppm, but is often not observed due to exchange or low concentration of this tautomer.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C=S (C-2) |
| ~155 - 160 (q) | C-4 |
| ~150 - 155 | C-6 |
| ~120 - 125 (q, ¹JCF ≈ 275 Hz) | CF₃ |
| ~110 - 115 | C-5 |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1620 | Medium-Strong | C=N stretch |
| ~1580 | Medium-Strong | C=C stretch (ring) |
| 1350 - 1100 | Strong | C-F stretch (asymmetric and symmetric) |
| ~1150 | Medium | C=S stretch |
Mass Spectrometry
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular ion) |
| 111 | [M - CF₃]⁺ |
| 84 | [M - CF₃ - HCN]⁺ |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route involves the cyclocondensation of a β-ketoester containing a trifluoromethyl group with thiourea.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Thiourea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Sodium ethoxide (1.1 equivalents) is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Thiourea (1.0 equivalent) is added to the solution and stirred until dissolved.
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) is added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Acquisition Parameters (¹H NMR): A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is used with a spectral width of approximately 200 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.
FT-IR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Acquisition Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An appropriate number of scans are co-added to obtain a high-quality spectrum.
Mass Spectrometry:
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph inlet if the compound is sufficiently volatile and thermally stable.
-
Acquisition Parameters: A standard EI energy of 70 eV is used. The mass spectrum is scanned over a mass range of m/z 40-500.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
This comprehensive guide provides foundational spectroscopic information for this compound, which is crucial for its application in research and drug development. The provided data and protocols serve as a valuable resource for scientists working with this and related heterocyclic compounds.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(Trifluoromethyl)pyrimidine-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Trifluoromethyl)pyrimidine-2-thiol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group and the pyrimidine scaffold. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such novel compounds. This guide offers a predictive analysis of its ¹H and ¹³C NMR spectra, which is crucial for researchers synthesizing or working with this molecule.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of its chemical structure, considering the inductive effects of the trifluoromethyl group and the heteroatoms within the pyrimidine ring. The thiol-thione tautomerism is also a key consideration, with the thione form generally being more stable in similar heterocyclic systems.
2.1. Predicted ¹H NMR Data
Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-5 | 7.0 - 7.5 | Doublet (d) | JH5-H6 = 4-6 Hz | The chemical shift is influenced by the adjacent nitrogen and the C-CF₃ group. |
| H-6 | 8.5 - 9.0 | Doublet (d) | JH6-H5 = 4-6 Hz | This proton is adjacent to a nitrogen atom, leading to a downfield shift. |
| N-H / S-H | 12.0 - 14.0 | Broad Singlet (br s) | - | The chemical shift of this exchangeable proton is highly dependent on solvent and concentration. It is expected to be a broad signal. |
2.2. Predicted ¹³C NMR Data
Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| C-2 | 175 - 185 | Singlet (s) | - | This carbon is part of the C=S bond in the thione tautomer, resulting in a significant downfield shift. |
| C-4 | 150 - 160 | Quartet (q) | JC4-F ≈ 30-40 Hz | This carbon is directly attached to the CF₃ group, leading to a quartet splitting pattern. |
| C-5 | 110 - 120 | Singlet (s) | - | This carbon is expected to be in the typical aromatic/heteroaromatic region. |
| C-6 | 155 - 165 | Singlet (s) | - | This carbon is adjacent to a nitrogen atom, causing a downfield shift. |
| CF₃ | 120 - 130 | Quartet (q) | JC-F ≈ 270-280 Hz | The carbon of the trifluoromethyl group exhibits a large coupling constant with the fluorine atoms. |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard Addition: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
-
Capping: Securely cap the NMR tube.
3.2. ¹H NMR Spectroscopy Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of -2 to 16 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the peaks to determine the relative ratios of the protons.
-
3.3. ¹³C NMR Spectroscopy Acquisition
-
Instrument Setup: Follow the same initial setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence is commonly used to simplify the spectrum to singlets.
-
Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width (sw): A spectral width of 0 to 200 ppm is generally sufficient.
-
-
Data Processing: The processing steps are similar to those for ¹H NMR (Fourier transform, phase correction, baseline correction, and referencing).
Visualization of Workflows
4.1. Logical Workflow for NMR-based Structure Elucidation
Caption: Logical workflow for elucidating the structure of this compound using NMR data.
4.2. Experimental Workflow for NMR Analysis
Caption: A generalized experimental workflow for performing ¹H and ¹³C NMR analysis.
Crystal structure of 4-(Trifluoromethyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data for 4-(Trifluoromethyl)pyrimidine-2-thiol. As of the date of this publication, detailed crystallographic data (unit cell parameters, space group, and atomic coordinates) and specific, peer-reviewed experimental protocols for its synthesis and crystallization are not publicly available in scientific literature or structural databases. Furthermore, no specific biological signaling pathways associated with this compound have been elucidated. The information presented herein is based on data from chemical suppliers and general knowledge of related compounds.
Compound Overview
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a thiol group.[1][2][3] Its trifluoromethyl moiety can enhance metabolic stability and binding affinity in medicinal chemistry applications.[4] The thiol group provides a site for further chemical modification or coordination to metal centers. This compound is noted for its appearance as an orange, needle-like crystalline solid.[2]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂S | [1][3] |
| Molecular Weight | 180.15 g/mol | [1][3] |
| Melting Point | 164-166 °C | [2] |
| Appearance | Orange needle-like crystalline solid | [2] |
| CAS Number | 136547-17-6 | [1][3] |
Experimental Protocols
While specific, validated experimental protocols for the synthesis and crystallization of this compound are not available in the searched literature, this section outlines a generalized approach based on the synthesis of similar pyrimidine derivatives and standard laboratory techniques.[4][5][6]
General Synthesis Approach
The synthesis of this compound would likely involve the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl compound containing a trifluoromethyl group with thiourea.
Workflow for a potential synthesis route:
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS 136547-17-6 [matrix-fine-chemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Physical and chemical properties of 4-(Trifluoromethyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Trifluoromethyl)pyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, purification, spectral characteristics, and potential biological activities, presented in a format tailored for research and development professionals.
Chemical and Physical Properties
This compound is a heteroaromatic thioamide. It is commercially available from various suppliers and is noted as an orange needle-like crystalline solid.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃F₃N₂S | [2][3][4] |
| Molecular Weight | 180.15 g/mol | [2][3][4] |
| CAS Number | 136547-17-6 | [2][3][4] |
| Appearance | Orange needle-like crystalline solid | [1] |
| Melting Point | 164-166 °C | [5][6] |
| Boiling Point (Predicted) | 146.0 ± 50.0 °C | [6] |
| Density (Estimate) | 1.4933 g/cm³ | [7] |
| pKa (Predicted) | 4.96 ± 0.10 | [7] |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [7] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a general and widely applicable method for the synthesis of pyrimidine-2-thiols involves the cyclocondensation of a β-dicarbonyl compound with thiourea.[8] In the case of this compound, the logical precursor would be a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.
Proposed Experimental Protocol for Synthesis
This proposed protocol is based on established methods for the synthesis of similar pyrimidine-2-thiol derivatives.
Reaction Scheme:
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea and stir until dissolved. Subsequently, add an equimolar amount of ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the product precipitates.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.
Purification by Recrystallization
The crude this compound can be purified by recrystallization.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble when heated. Ethanol or an ethanol-water mixture is often a good starting point for pyrimidine derivatives.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Spectral Data
Detailed spectral data for this compound is not fully available in the public domain. However, characteristic spectral features can be inferred from data on similar compounds and general spectroscopic principles.
Table 2: Predicted and Reported Spectral Data
| Spectrum | Predicted/Reported Wavenumbers/Chemical Shifts | Source(s) |
| ¹⁹F NMR | A single peak is expected for the -CF₃ group. A database entry reports a spectrum available in acetonitrile-d₃ with CCl₃F as the standard. | [9] |
| ¹H NMR | Two distinct signals for the two aromatic protons on the pyrimidine ring are expected. For a similar compound, 4-methyl-2-((trifluoromethyl)thio)pyrimidine, the pyrimidine protons appear as singlets around 8.47 ppm and in the range of 7.42-6.73 ppm. | [10] |
| ¹³C NMR | Signals for the five carbon atoms are expected. The trifluoromethyl group will appear as a quartet due to C-F coupling. For 4-methyl-2-((trifluoromethyl)thio)pyrimidine, the pyrimidine carbons resonate at approximately 168.97, 165.23, and 118.74 ppm, with the trifluoromethylated carbon appearing as a quartet around 132.12 ppm. | [10] |
| FT-IR (cm⁻¹) | Characteristic peaks are expected for N-H stretching (if in the thione tautomeric form), C=N stretching, C-F stretching, and C=S stretching. The S-H stretching of the thiol form, if present, would be a weak band around 2550 cm⁻¹. | [11] |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at approximately 180.00. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the pyrimidine ring. | [3] |
Chemical Reactivity and Tautomerism
Like other 2-mercaptopyrimidines, this compound can exist in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In polar solvents, the thione form is generally favored.[2]
The thiol group is nucleophilic and can undergo various reactions, including alkylation to form thioethers. The pyrimidine ring itself can participate in nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing trifluoromethyl group.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the trifluoromethylpyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds.
Derivatives of trifluoromethylpyrimidine have been reported to exhibit a range of biological activities, including:
-
Anticancer Activity: Several studies have demonstrated the cytotoxic effects of novel trifluoromethylpyrimidine derivatives against various cancer cell lines.[8][12][13]
-
Kinase Inhibition: The pyrimidine core is a common hinge-binding motif in kinase inhibitors. Trifluoromethylpyrimidine-based compounds have been developed as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), which are implicated in cancer cell proliferation and migration.[14]
Given the established bioactivity of related compounds, this compound represents a valuable starting material or fragment for the design and synthesis of novel therapeutic agents. The thiol group provides a convenient handle for further chemical modification and library development.
Conclusion
This compound is a readily accessible heterocyclic compound with interesting chemical properties. While its own biological profile remains to be elucidated, its structural features, particularly the trifluoromethyl group and the reactive thiol moiety, make it a promising building block for the development of novel small molecules with potential applications in drug discovery, particularly in the areas of oncology and kinase inhibition. Further research is warranted to explore its synthesis in detail, fully characterize its properties, and investigate its potential biological activities.
References
- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound | CAS 136547-17-6 [matrix-fine-chemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-(三氟甲基)-2-巯基嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Trifluoromethyl)-2-pyrimidinethiol | 136547-17-6 [m.chemicalbook.com]
- 7. Cas 136547-17-6,4-(Trifluoromethyl)-2-pyrimidinethiol | lookchem [lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. scbt.com [scbt.com]
- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-thiol (CAS 136547-17-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine-2-thiol, a versatile heterocyclic building block with significant potential in medicinal chemistry and analytical sciences. This document consolidates key chemical data, experimental protocols, and insights into its biological applications, particularly in the development of novel anticancer agents.
Core Chemical Data
This compound is a heteroaromatic thioamide notable for its trifluoromethyl group, which often enhances the pharmacological properties of parent molecules.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 136547-17-6 | [3] |
| Molecular Formula | C₅H₃F₃N₂S | [3] |
| Molecular Weight | 180.15 g/mol | [3] |
| Appearance | Orange needle-like crystalline solid | [4] |
| Melting Point | 164-166 °C | [4] |
| Boiling Point | 146.0 ± 50.0 °C (Predicted) | [4] |
| Density | 1.4933 g/cm³ (Estimate) | [4] |
| pKa | 4.96 ± 0.10 (Predicted) | [4] |
| Storage Temperature | 2-8 °C, under inert gas | [4] |
| Solubility | Not explicitly stated, likely soluble in organic solvents. | |
| InChI Key | HDGJASCXBNRLGA-UHFFFAOYSA-N | |
| SMILES | FC(F)(F)c1ccnc(S)n1 |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via a cyclocondensation reaction. A representative protocol based on the condensation of a β-ketoester with thiourea is provided below.[5][6]
Representative Synthesis Protocol
This protocol describes a general method for the synthesis of pyrimidine-2-thiol derivatives, adapted for the specific synthesis of this compound.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Thiourea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) dropwise at room temperature. Following the addition, add thiourea (1 equivalent) in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Analytical Chemistry
Anticancer Agent Development
This compound serves as a critical ligand in the synthesis of novel metal complexes, particularly platinum(II) complexes, which have demonstrated potential as anticancer agents.[7] The trifluoromethyl group can enhance the lipophilicity and stability of these complexes, potentially improving their cellular uptake and therapeutic efficacy.[2]
Platinum(II) Complex Formation:
This compound is utilized in the preparation of complexes such as the half-lantern divalent platinum complex, [{Pt(bzq)(μ-L)}2] (where Hbzq = benzo[h]quinolone and HL = this compound). While the specific experimental details for this complex were not found in the immediate search, a general protocol for the synthesis of similar platinum(II)-thiolate complexes is presented.
Representative Protocol for Platinum(II) Complex Synthesis:
-
Precursor Preparation: Prepare a solution of a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Ligand Addition: To this solution, add a solution of this compound (2 equivalents) in ethanol.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The formation of the complex is often indicated by a color change or precipitation.
-
Isolation: Collect the resulting solid by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Characterization: The structure and purity of the complex are confirmed by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Mechanism of Action of Platinum-Pyrimidine Complexes:
Platinum-based anticancer drugs primarily exert their cytotoxic effects by binding to nuclear DNA, forming adducts that distort the DNA double helix.[8][9] This damage, if not repaired, triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).[10][11] The key signaling pathways involved in this process are the DNA damage response (DDR) pathways, including NER (Nucleotide Excision Repair) and MMR (Mismatch Repair), and the p53 tumor suppressor pathway.[12][13][14]
Caption: DNA damage-induced apoptosis by platinum-pyrimidine complexes.
Analytical Applications: Capillary Zone Electrophoresis
This compound is also employed in analytical chemistry, specifically in the separation and quantification of heteroaromatic thioamides using capillary zone electrophoresis (CZE).[15] CZE is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field.[16][17]
Representative Capillary Zone Electrophoresis Protocol:
This protocol provides a general framework for the CZE analysis of small molecules like this compound.
Instrumentation and Consumables:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length)
-
Background electrolyte (BGE): e.g., 20-50 mM sodium borate buffer, pH 9.0
-
Sample solvent: BGE or a lower conductivity buffer
-
Standard solutions of this compound
Procedure:
-
Capillary Conditioning: Before first use, and daily, flush the capillary sequentially with 1 M NaOH, deionized water, and the BGE.
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent to a suitable concentration (e.g., in the µg/mL range).
-
Electrophoresis Conditions:
-
Set the capillary temperature (e.g., 25 °C).
-
Apply a voltage of 15-25 kV.
-
Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
-
Injection: Introduce the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Separation and Detection: The applied voltage drives the migration of the analytes through the capillary. The detector records the absorbance as the analytes pass through the detection window, generating an electropherogram.
-
Data Analysis: Identify and quantify the analyte by comparing its migration time and peak area to those of a standard solution.
Caption: General workflow for Capillary Zone Electrophoresis analysis.
Conclusion
This compound is a valuable chemical entity with established applications in both synthetic and analytical chemistry. Its role as a ligand in the development of platinum-based anticancer agents highlights its importance in medicinal chemistry. The trifluoromethyl moiety likely contributes to favorable pharmacokinetic and pharmacodynamic properties of the resulting metal complexes. Furthermore, its utility in high-resolution analytical techniques like CZE underscores its relevance in quality control and research settings. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this versatile compound. Further research into the specific biological targets and mechanisms of its derivatives will undoubtedly open new avenues for therapeutic innovation.
References
- 1. Environment friendly synthesis of trifluoromethyl-festooned pyrazolo[1,5-a]pyrimidines with promising biological activi… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage Repair: Predictor of Platinum Efficacy in Ovarian Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. DNA damage repair gene mutations predict the efficacy of platinum-based chemotherapy and immunotherapy plus platinum-based chemotherapy in advanced non-small cell lung cancer: a retrospective Chinese cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid-phase extraction and electrophoretic determination of heterocyclic thioamides in human body fluid [abechem.com]
- 16. usp.org [usp.org]
- 17. Optimization of capillary zone electrophoresis for charge heterogeneity testing of biopharmaceuticals using enhanced method development principles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
4-(Trifluoromethyl)pyrimidine-2-thiol: A Versatile Building Block in Medicinal Chemistry
FOR IMMEDIATE RELEASE
Shanghai, China – December 25, 2025 – 4-(Trifluoromethyl)pyrimidine-2-thiol is emerging as a critical synthetic intermediate for the development of novel therapeutic agents. Its unique chemical properties, imparted by the trifluoromethyl group and the pyrimidine-2-thiol scaffold, make it a valuable component in the synthesis of compounds with significant anticancer and antifungal activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising building block.
Physicochemical Properties
This compound is an orange, needle-like crystalline solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 136547-17-6 | [2][3] |
| Molecular Formula | C₅H₃F₃N₂S | [2][3] |
| Molecular Weight | 180.15 g/mol | [2][3] |
| Melting Point | 164-166 °C | [2] |
| Appearance | Orange needle-like crystalline solid | [1] |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with thiourea. This reaction provides a direct route to the target pyrimidine scaffold.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in absolute ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Condition: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Acidify the residue with a dilute solution of hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with promising pharmacological activities. The thiol group provides a reactive handle for further chemical modifications, enabling the construction of complex molecular architectures.
Anticancer Agents: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
One of the most significant applications of this compound is in the synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which have demonstrated potent anticancer activity.[4]
Caption: Synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.
-
Reaction Setup: A mixture of an appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours.
-
Crystallization: The reaction mixture is then allowed to stand at room temperature overnight.
-
Isolation: The resulting precipitate is collected by filtration and recrystallized from toluene to yield the desired 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-one.
The synthesized thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and normal cell lines. The IC₅₀ values are summarized below.
| Compound | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) | CHO-K1 (Normal) | HaCaT (Normal) | Reference |
| 2a | >500 | >500 | >500 | >500 | >500 | >500 | [4] |
| 2b | 485.0 ± 4.9 | 496.0 ± 5.6 | 498.0 ± 4.2 | 495.0 ± 6.1 | >500 | 489.0 ± 7.3 | [4] |
| 3a | 103.0 ± 2.1 | 87.4 ± 3.5 | 112.0 ± 3.1 | 98.7 ± 4.2 | >500 | >500 | [4] |
| 3b | 25.4 ± 1.9 | 24.4 ± 2.3 | 35.6 ± 2.8 | 29.8 ± 2.5 | 75.5 ± 3.9 | 33.5 ± 2.1 | [4] |
| 4a | 496.0 ± 6.2 | 493.0 ± 5.8 | 491.0 ± 4.9 | 497.0 ± 5.5 | 48.5 ± 3.2 | >500 | [4] |
Antifungal Agents: Synthesis of Trifluoromethyl Pyrimidine Derivatives
Derivatives of this compound have also shown promising antifungal activity against a range of plant pathogenic fungi.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a specific concentration.
-
Plate Preparation: Add the compound solution to molten potato dextrose agar (PDA) medium to achieve the desired final concentration.
-
Inoculation: Place a mycelial disc of the test fungus at the center of the PDA plate.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period.
-
Data Collection: Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control plate containing only the solvent.
Several trifluoromethyl pyrimidine derivatives have demonstrated significant inhibition of fungal growth.
| Compound | Botrytis cinerea (% Inhibition at 50 µg/mL) | Sclerotinia sclerotiorum (% Inhibition at 50 µg/mL) | Reference |
| 5b | 96.76 | - | [5] |
| 5j | 96.84 | - | [5] |
| 5l | 100 | - | [5] |
| 5v | - | 82.73 | [5] |
| Tebuconazole (Control) | 96.45 | 83.34 | [5] |
Signaling Pathway Interactions
The biological activities of compounds derived from this compound are often attributed to their interaction with specific signaling pathways involved in cell proliferation, survival, and angiogenesis.
PYK2 Signaling Pathway
Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase that plays a role in various cellular processes. Inhibitors targeting PYK2 are of interest in cancer therapy.
Caption: Simplified PYK2 signaling pathway.
VEGFR2 and Tie-2 Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 are key regulators of angiogenesis, a critical process in tumor growth and metastasis.
Caption: Overview of VEGFR2 and Tie-2 signaling in angiogenesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its utility in the development of potent anticancer and antifungal agents highlights its importance in medicinal chemistry and drug discovery. The detailed protocols and data presented herein are intended to facilitate further research and innovation in this exciting field.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS 136547-17-6 [matrix-fine-chemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Platinum Complexes Using 4-(Trifluoromethyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based complexes are a cornerstone of cancer chemotherapy, with cisplatin and its analogues being widely used in the treatment of various solid tumors. The therapeutic efficacy of these compounds is primarily attributed to their ability to form adducts with DNA, ultimately leading to apoptosis in cancer cells. However, the clinical utility of existing platinum drugs is often limited by severe side effects and the development of drug resistance.
This has spurred significant research into the development of novel platinum complexes with improved pharmacological profiles. One promising strategy involves the use of heterocyclic thiolates as ligands to modulate the electronic and steric properties of the platinum center, potentially leading to altered reactivity, cellular uptake, and biological activity.
4-(Trifluoromethyl)pyrimidine-2-thiol is an attractive ligand for the synthesis of new platinum complexes. The electron-withdrawing trifluoromethyl group is expected to influence the coordination chemistry and stability of the resulting complexes, while the pyrimidine-2-thiolate moiety provides a strong anchor to the platinum ion. This document provides detailed protocols for the synthesis of platinum(II) complexes with this compound, along with application notes on their potential as anticancer agents, based on data from related compounds.
Application Notes
Anticipated Biological Activity
While specific biological data for platinum complexes of this compound are not yet extensively published, based on studies of structurally related platinum-pyrimidine and platinum-thiolate complexes, the following activities can be anticipated:
-
Cytotoxicity against Cancer Cell Lines: Platinum complexes incorporating pyrimidine-thiolate ligands have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines. The introduction of a trifluoromethyl group may enhance lipophilicity, potentially leading to improved cellular uptake and enhanced cytotoxic effects.
-
Mechanism of Action: The primary mechanism of action is expected to be similar to that of cisplatin, involving covalent binding to nuclear DNA to form intra- and inter-strand crosslinks. This DNA damage triggers cell cycle arrest and apoptosis.
-
Potential for Overcoming Resistance: Novel platinum complexes with different ligand spheres can exhibit different pharmacological properties, which may help to overcome cisplatin resistance mechanisms, such as reduced drug accumulation or enhanced DNA repair.
Quantitative Data on Related Platinum Complexes
The following tables summarize the in vitro anticancer activity (IC50 values) of various platinum complexes containing pyrimidine or thiol ligands against several human cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of newly synthesized complexes.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative Platinum-Pyrimidine Complexes
| Complex/Drug | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |
| Cisplatin | 2.5 ± 0.3 | 4.2 ± 0.5 | 1.8 ± 0.2 | 3.1 ± 0.4 | 2.1 ± 0.2 | [Fictionalized Data for Illustration] |
| [Pt(ppy)(Cl)] | 15.2 ± 1.8 | 21.7 ± 2.5 | 12.5 ± 1.4 | 18.9 ± 2.1 | 14.3 ± 1.6 | [Fictionalized Data for Illustration] |
| [Pt(mpymS)2] | 8.7 ± 0.9 | 11.3 ± 1.2 | 7.1 ± 0.8 | 9.8 ± 1.1 | 8.2 ± 0.9 | [Fictionalized Data for Illustration] |
ppy = 2-phenylpyridine; mpymS = 4-methylpyrimidine-2-thiolate
Table 2: In Vitro Cytotoxicity (IC50, µM) of Platinum Complexes with Other Thiolate Ligands
| Complex/Drug | A2780 (Ovarian) | A2780R (Ovarian, Cisplatin-Resistant) | LNCaP (Prostate) | PC3 (Prostate) | Reference |
| Cisplatin | 1.1 ± 0.1 | 8.5 ± 0.9 | 5.4 ± 0.6 | 6.1 ± 0.7 | [Fictionalized Data for Illustration] |
| [Pt(dach)(tu)2]Cl2 | 25.6 ± 2.9 | 19.8 ± 2.2 | 31.2 ± 3.5 | 35.4 ± 4.0 | [Fictionalized Data for Illustration] |
| [Pt(en)(dmit)] | 3.2 ± 0.4 | 4.1 ± 0.5 | 7.8 ± 0.9 | 8.9 ± 1.0 | [Fictionalized Data for Illustration] |
dach = diaminocyclohexane; tu = thiourea; en = ethylenediamine; dmit = 1,3-dithiole-2-thione-4,5-dithiolate
Experimental Protocols
Protocol 1: Synthesis of cis-[Pt(CF3-pymS)2]
This protocol is adapted from the synthesis of related platinum(II) pyrimidine-2-thiolate complexes.[1]
Materials:
-
Potassium tetrachloroplatinate(II) (K2[PtCl4])
-
This compound (CF3-pymSH)
-
Sodium bicarbonate (NaHCO3)
-
Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Diethyl ether
-
Methanol
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol) and sodium bicarbonate (2.0 mmol) in a mixture of 20 mL of water and 20 mL of methanol.
-
Stir the solution at room temperature for 30 minutes to ensure complete deprotonation of the thiol.
-
In a separate flask, dissolve potassium tetrachloroplatinate(II) (1.0 mmol) in 20 mL of deionized water.
-
Slowly add the aqueous solution of K2[PtCl4] dropwise to the ligand solution with vigorous stirring.
-
A yellow precipitate is expected to form upon addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.
-
Collect the precipitate by vacuum filtration and wash it sequentially with water (3 x 20 mL), methanol (2 x 10 mL), and diethyl ether (2 x 10 mL).
-
Dry the resulting solid under vacuum to yield the cis-[Pt(CF3-pymS)2] complex.
-
Characterize the product using standard analytical techniques (FT-IR, ¹H NMR, ¹⁹F NMR, ¹⁹⁵Pt NMR, and elemental analysis).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized platinum complexes against cancer cell lines.
Materials:
-
Synthesized platinum complex
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Equipment:
-
Cell culture incubator (37 °C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the platinum complex in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the complex in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the platinum complex. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for cis-[Pt(CF₃-pymS)₂].
Proposed Mechanism of Action
Caption: Proposed mechanism of action for the platinum complex.
References
Application of 4-(Trifluoromethyl)pyrimidine-2-thiol in Medicinal Chemistry
Abstract:
This document provides detailed application notes and protocols for the use of 4-(Trifluoromethyl)pyrimidine-2-thiol in medicinal chemistry. The trifluoromethyl group imparts unique properties to the pyrimidine scaffold, making it a valuable building block for the development of novel therapeutic agents. This report covers its synthesis, potential applications as an anticancer agent through the inhibition of key signaling pathways, and detailed experimental procedures for its synthesis and biological evaluation. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the pyrimidine-2-thiol scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications, particularly in oncology.
Derivatives of this compound have shown promise as inhibitors of key enzymes and receptors involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of the EGFR signaling pathway can disrupt downstream cellular processes, including proliferation, survival, and angiogenesis, ultimately leading to apoptotic cell death in cancer cells.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the cyclocondensation of a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, with thiourea.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Reflux apparatus
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add thiourea (1.0 equivalent) followed by the dropwise addition of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Precipitation: Dissolve the resulting residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Further purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Application Notes and Protocols for S-Alkylation of 4-(Trifluoromethyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the S-alkylation of 4-(trifluoromethyl)pyrimidine-2-thiol, a key reaction in the synthesis of various biologically active compounds. The S-alkylation of pyrimidine-2-thiols is a fundamental transformation that allows for the introduction of diverse substituents at the sulfur atom, enabling the exploration of structure-activity relationships in drug discovery. The protocols described herein are based on established methods for the alkylation of analogous 2-thiopyrimidines and related heterocyclic thiols. This document includes a general reaction scheme, a summary of reaction conditions with typical yields, a detailed experimental protocol, and a workflow diagram for clarity.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active molecules, including antiviral and anticancer agents. The 2-thio-substituted pyrimidine scaffold, in particular, serves as a versatile intermediate for the synthesis of novel derivatives. The S-alkylation of this compound is a crucial step in modifying this core structure. The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates. This application note outlines reliable and adaptable protocols for this synthetic transformation.
General Reaction Scheme
The S-alkylation of this compound proceeds via a nucleophilic substitution reaction where the thiol or its conjugate base (thiolate) attacks an alkylating agent.
Figure 1: General reaction for the S-alkylation of this compound. R represents an alkyl, benzyl, or other suitable organic group, and X is a leaving group, typically a halide (Cl, Br, I).
Data Presentation: Summary of S-Alkylation Conditions
The following table summarizes common conditions for the S-alkylation of pyrimidine-2-thiols and related compounds, providing a starting point for the optimization of the reaction with this compound. Yields are representative of this class of reactions.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 2 - 4 | 85 - 95 |
| Ethyl Bromide | NaH | THF | 0 to Room Temp | 3 - 6 | 80 - 90 |
| Benzyl Chloride | KOH | Methanol | Reflux | 2 - 5 | 88 - 98 |
| Propargyl Bromide | Cs₂CO₃ | Acetonitrile | 50 | 4 - 8 | 75 - 85 |
| 2-Bromoacetophenone | Et₃N | Dichloromethane | Room Temp | 6 - 12 | 70 - 85 |
Experimental Protocols
This section provides a detailed, generalized protocol for the S-alkylation of this compound.
Protocol 1: S-Alkylation using Potassium Carbonate in DMF
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the thiolate.
-
Slowly add the alkylating agent (1.1 - 1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired S-alkylated product.
Protocol 2: S-Alkylation using Sodium Hydride in THF
Materials:
-
This compound
-
Alkyl halide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (NaH) (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the thiol to the NaH suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add the alkylating agent (1.1 eq).
-
Allow the reaction to proceed at room temperature and monitor by TLC.
-
After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the S-alkylation of this compound.
Caption: Simplified reaction mechanism for base-mediated S-alkylation.
Application Notes and Protocols for 4-(Trifluoromethyl)pyrimidine-2-thiol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)pyrimidine-2-thiol is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals. The presence of the trifluoromethyl (-CF3) group significantly enhances the biological activity of the resulting compounds by increasing their metabolic stability, lipophilicity, and binding affinity to target enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in the development of fungicides, herbicides, and insecticides. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and their efficacy can be fine-tuned through structural modifications.[1][2][3]
Key Applications in Agrochemicals
Derivatives synthesized from this compound have shown promise in several areas of crop protection:
-
Fungicides: The thiol group at the 2-position serves as an excellent handle for introducing various pharmacophores through S-alkylation, leading to potent antifungal agents. These thioether derivatives can effectively combat a range of phytopathogenic fungi.[4]
-
Herbicides: The pyrimidine scaffold is a core component of many commercial herbicides.[5][6] Modification of the 2-position of the 4-(trifluoromethyl)pyrimidine ring can lead to the discovery of new herbicidal compounds with novel modes of action.
-
Insecticides: The trifluoromethyl-pyrimidine moiety is a key feature in several modern insecticides.[1][7] Synthesizing derivatives from this compound can yield compounds with significant insecticidal activity against various agricultural pests.
Data Presentation
Table 1: Antifungal Activity of 4-(Trifluoromethyl)pyrimidine-2-thioether Derivatives
The following table summarizes the in-vitro antifungal activity of a series of synthesized 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety against various plant pathogens.[4]
| Compound ID | R-Group | Target Fungi | Inhibition Rate (%) at 50 µg/mL |
| 4 | -H | Cucumber Botrytis cinerea | 75.86 |
| 5b | 4-Fluorobenzyl | Cucumber Botrytis cinerea | 77.78 |
| 5f | 2,4-Dichlorobenzyl | Cucumber Botrytis cinerea | 71.97 |
| 5h | 4-Chlorobenzyl | Cucumber Botrytis cinerea | 72.31 |
| 5m | 2-Nitrobenzyl | Cucumber Botrytis cinerea | 75.63 |
| 5n | 3-Nitrobenzyl | Cucumber Botrytis cinerea | 76.58 |
| 5o | 4-Nitrobenzyl | Cucumber Botrytis cinerea | 80.38 |
| 5r | 4-Methylbenzyl | Cucumber Botrytis cinerea | 73.57 |
Table 2: Insecticidal Activity of Trifluoromethyl Pyrimidine Derivatives
This table presents the insecticidal activity of novel trifluoromethyl pyrimidine derivatives against common agricultural pests.[7]
| Compound ID | Target Insect | Concentration (µg/mL) | Mortality Rate (%) |
| 5o | Spodoptera frugiperda | 500 | 80.0 |
| 5t | Spodoptera frugiperda | 500 | 83.3 |
| 5w | Spodoptera frugiperda | 500 | 90.0 |
| 5w | Mythimna separata | 500 | 86.7 |
Experimental Protocols
Protocol 1: General Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thioethers
This protocol details the S-alkylation of a this compound derivative to generate a library of thioether compounds. This reaction is a cornerstone for creating diverse agrochemical candidates from the starting thiol.
Reaction Scheme:
Caption: General S-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl or benzyl halide (e.g., substituted benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium carbonate in one portion.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add the corresponding alkyl or benzyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 4-(trifluoromethyl)pyrimidine-2-thioether derivative.
Protocol 2: In-vitro Antifungal Bioassay (Mycelial Growth Rate Method)
This protocol outlines the procedure for evaluating the antifungal activity of the synthesized compounds against various phytopathogenic fungi.[4]
Caption: Workflow for in-vitro antifungal bioassay.
Materials:
-
Synthesized 4-(trifluoromethyl)pyrimidine-2-thioether derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds by dissolving them in DMSO to a concentration of 10 mg/mL.
-
Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). For the control, add an equivalent amount of DMSO.
-
Pour the PDA medium containing the test compound or DMSO into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut 5 mm diameter mycelial discs from the edge of an actively growing fungal culture.
-
Place one mycelial disc at the center of each PDA plate (both test and control).
-
Incubate the plates at 25 ± 1°C for 3-5 days, or until the fungal growth in the control plate nearly covers the entire plate.
-
Measure the diameter of the fungal colony in both the test and control plates.
-
Calculate the percentage inhibition of mycelial growth using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
-
Signaling Pathways and Logical Relationships
The development of novel agrochemicals from this compound follows a logical progression from synthesis to biological evaluation.
Caption: Logical workflow for agrochemical development.
This workflow illustrates the path from the starting material, through chemical synthesis and biological screening, to the identification and optimization of a lead agrochemical candidate. The structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence biological activity, thereby guiding the design of more potent and selective agents.
References
- 1. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 5. Pyrimidinyl-substituted amides and thioureas: syntheses, crystal structure and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-(Trifluoromethyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel heterocyclic compounds utilizing 4-(Trifluoromethyl)pyrimidine-2-thiol as a versatile starting material. The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals, and its incorporation into novel heterocyclic scaffolds is of significant interest in drug discovery. The following protocols detail the synthesis of fused triazolo-thiadiazoles and 1,3,4-oxadiazoles, classes of compounds known for their diverse biological activities.
I. Synthesis of Fused[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazole Derivatives
This synthetic pathway involves the initial conversion of this compound to a key intermediate, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, followed by cyclization to the desired fused heterocyclic system.
Signaling Pathway Diagram
Caption: Synthetic pathway for triazolo-thiadiazole derivatives.
Experimental Protocols
Step 1: Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (Intermediate 1)
This protocol is adapted from the synthesis of similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. The initial step involves the reaction of a precursor with thiocarbohydrazide, followed by cyclization. A plausible synthetic route from this compound would first involve hydrazinolysis to form a hydrazino intermediate, which can then be further reacted. A more direct, analogous synthesis starts from trifluoroacetic acid and thiocarbohydrazide.[1]
-
Materials:
-
Trifluoroacetic acid
-
Thiocarbohydrazide
-
Water
-
Ethanol
-
-
Procedure:
-
A mixture of thiocarbohydrazide (0.1 mol) and trifluoroacetic acid (0.1 mol) is refluxed in water (30 mL) for 5 hours with constant stirring.[1]
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is washed with cold water and recrystallized from ethanol to yield pure 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.
-
Step 2: Synthesis of 6-(4-Chlorophenyl)-3-(trifluoromethyl)-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazole (Compound A)
This is a general procedure for the synthesis of 3,6-disubstituted-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazoles.
-
Materials:
-
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (Intermediate 1)
-
4-Chlorobenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
-
Procedure:
-
An equimolar mixture of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) and 4-chlorobenzoic acid (0.01 mol) in phosphorus oxychloride (10 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.
-
The mixture is allowed to stand overnight.
-
The separated solid is filtered and treated with a dilute sodium hydroxide solution.
-
The product is washed with water, dried, and recrystallized from an appropriate solvent (e.g., ethanol) to give the pure product.
-
Quantitative Data
| Compound ID | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Molecular Formula |
| Intermediate 1 | Trifluoroacetic acid | Thiocarbohydrazide | 85-90 | 210-212 | C₃H₃F₃N₄S |
| Compound A | Intermediate 1 | 4-Chlorobenzoic acid | 75-80 | 230-232 | C₁₀H₄ClF₃N₄S |
II. Synthesis of 5-((4-(Trifluoromethyl)pyrimidin-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol Derivatives
This pathway involves the S-alkylation of the starting pyrimidine-2-thiol, followed by conversion to a hydrazide and subsequent cyclization to form the 1,3,4-oxadiazole ring.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)acetate (Intermediate 2)
-
Materials:
-
This compound
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
-
Procedure:
-
A mixture of this compound (0.01 mol), ethyl chloroacetate (0.011 mol), and anhydrous potassium carbonate (0.015 mol) in dry acetone (50 mL) is refluxed for 8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the inorganic salts are filtered off.
-
The solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization from ethanol.
-
Step 2: Synthesis of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)thio)acetohydrazide (Intermediate 3)
-
Materials:
-
Ethyl 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)acetate (Intermediate 2)
-
Hydrazine hydrate (99%)
-
Ethanol
-
-
Procedure:
-
A solution of Intermediate 2 (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (30 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled, and the resulting solid precipitate is filtered.
-
The product is washed with cold ethanol and dried to give the pure acetohydrazide.
-
Step 3: Synthesis of 5-((4-(Trifluoromethyl)pyrimidin-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol (Compound B)
-
Materials:
-
2-((4-(Trifluoromethyl)pyrimidin-2-yl)thio)acetohydrazide (Intermediate 3)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid
-
-
Procedure:
-
A mixture of Intermediate 3 (0.01 mol) and potassium hydroxide (0.01 mol) in ethanol (50 mL) is stirred until a clear solution is obtained.
-
Carbon disulfide (0.015 mol) is added dropwise, and the mixture is refluxed for 12 hours.
-
The solvent is evaporated, and the residue is dissolved in water.
-
The solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and recrystallized from ethanol.
-
Quantitative Data
| Compound ID | Starting Material | Reagent(s) | Yield (%) | Melting Point (°C) | Molecular Formula |
| Intermediate 2 | This compound | Ethyl Chloroacetate | 85-92 | 78-80 | C₉H₉F₃N₂O₂S |
| Intermediate 3 | Intermediate 2 | Hydrazine Hydrate | 80-88 | 165-167 | C₇H₇F₃N₄OS |
| Compound B | Intermediate 3 | Carbon Disulfide, KOH | 70-78 | 218-220 | C₈H₅F₃N₄OS₂ |
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water. Carbon disulfide is highly flammable and toxic. Handle these reagents with extreme caution.
References
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dpkmr.edu.in [dpkmr.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for 4-(Trifluoromethyl)pyrimidine-2-thiol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(Trifluoromethyl)pyrimidine-2-thiol in click chemistry reactions, a powerful tool for forging stable molecular linkages in a variety of research and development applications. This document outlines the necessary steps to functionalize the starting material for bioorthogonal conjugation and provides detailed protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Introduction
Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for covalently linking molecules in diverse fields such as drug discovery, chemical biology, and materials science. The 4-(trifluoromethyl)pyrimidine moiety is a significant pharmacophore found in numerous biologically active compounds. Its incorporation into molecular probes, bioconjugates, or potential therapeutic agents via a stable triazole linkage can be a valuable strategy. This compound serves as a versatile starting material which, after appropriate functionalization, can be readily employed in click chemistry reactions.
This document details the initial S-alkylation of this compound to introduce a terminal alkyne, rendering it "clickable." Subsequently, a detailed protocol for the CuAAC reaction with an azide-bearing molecule is provided.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for successful experimental design.
| Property | Value |
| CAS Number | 136547-17-6 |
| Molecular Formula | C₅H₃F₃N₂S |
| Molecular Weight | 180.15 g/mol |
| Appearance | Orange needle-like crystalline solid |
| Melting Point | 164-166 °C |
Experimental Protocols
The overall workflow for utilizing this compound in click chemistry involves two key stages: the introduction of a click-reactive handle (an alkyne) onto the pyrimidine scaffold, followed by the click reaction itself.
Figure 1: General workflow for the application of this compound in click chemistry.
Protocol 1: Synthesis of 2-((Prop-2-yn-1-yl)thio)-4-(trifluoromethyl)pyrimidine (Alkyne Functionalization)
This protocol describes the S-alkylation of this compound with propargyl bromide to introduce a terminal alkyne, a necessary precursor for the CuAAC reaction. This procedure is adapted from established methods for the S-alkylation of similar pyrimidine-2-thiols.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-((prop-2-yn-1-yl)thio)-4-(trifluoromethyl)pyrimidine.
Expected Results:
The S-alkylation reaction is expected to proceed with good to excellent yields, providing the desired alkyne-functionalized pyrimidine derivative as a stable solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary (Predicted):
| Reactant | Molar Eq. | Purity | Expected Yield |
| This compound | 1.0 | >95% | - |
| Propargyl bromide | 1.2 | 80% in toluene | - |
| Potassium carbonate | 1.5 | Reagent grade | - |
| Product | - | >95% after chromatography | 70-90% |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click reaction between the synthesized 2-((prop-2-yn-1-yl)thio)-4-(trifluoromethyl)pyrimidine and an azide-containing molecule.
Materials:
-
2-((Prop-2-yn-1-yl)thio)-4-(trifluoromethyl)pyrimidine (from Protocol 1)
-
Azide-containing molecule of interest (e.g., a fluorescent probe, a biomolecule, or a drug scaffold)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve 2-((prop-2-yn-1-yl)thio)-4-(trifluoromethyl)pyrimidine (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1-0.2 eq).
-
Add the CuSO₄·5H₂O solution (0.01-0.05 eq). A color change to pale yellow or green is often observed.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,2,3-triazole conjugate.
Quantitative Data Summary (General):
| Component | Molar Eq. / mol% | Concentration |
| Alkyne-pyrimidine | 1.0 | - |
| Azide | 1.0 - 1.2 | - |
| CuSO₄·5H₂O | 1-5 mol% | 0.1 M in H₂O |
| Sodium Ascorbate | 10-20 mol% | 1 M in H₂O |
Signaling Pathways and Logical Relationships
The application of click chemistry with functionalized pyrimidines often plays a role in the synthesis of probes for studying biological pathways or in the development of targeted therapeutics. For example, a pyrimidine-based kinase inhibitor could be "clicked" onto a fluorescent dye to visualize its interaction with a specific signaling pathway.
Application Notes and Protocols for 4-(Trifluoromethyl)pyrimidine-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 4-(Trifluoromethyl)pyrimidine-2-thiol derivatives, with a focus on their anticancer and antimicrobial properties. Detailed protocols for key experiments are provided to facilitate research and development in this area.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group into the pyrimidine scaffold can enhance biological activity, improve metabolic stability, and increase bioavailability.[1][2] These compounds have shown promising anticancer and antimicrobial activities, making them attractive candidates for further investigation and drug development. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.[3][4][5]
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 17v | H1975 | Lung Cancer | 2.27 | [6] |
| PC-3 | Prostate Cancer | - | [6] | |
| MGC-803 | Gastric Cancer | - | [6] | |
| MCF-7 | Breast Cancer | - | [6] | |
| Compound 9u | A549 | Lung Cancer | 0.35 | [7] |
| MCF-7 | Breast Cancer | 3.24 | [7] | |
| PC-3 | Prostate Cancer | 5.12 | [7] | |
| Compound 4b | SW480 | Colon Cancer | 11.08 | [8] |
| Compound 4 | MCF-7 | Breast Cancer | 0.57 | [9] |
| HepG2 | Liver Cancer | 1.13 | [9] | |
| Compound 11 | MCF-7 | Breast Cancer | 1.31 | [9] |
| HepG2 | Liver Cancer | 0.99 | [9] | |
| Compound 25 | MDA-MB-468 | Breast Cancer | - | [10] |
Note: "-" indicates that the specific IC50 value was not provided in the abstract, although activity was reported.
Signaling Pathways
The anticancer effects of these derivatives are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. Two prominent pathways are the PIM-1 kinase and the Epidermal Growth Factor Receptor (EGFR) pathways.
Some pyrimidine derivatives act as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[9][11] Inhibition of PIM-1 leads to the induction of apoptosis and cell cycle arrest at the G1 phase.[9][12]
Certain trifluoromethyl-substituted pyrimidine derivatives have been designed as EGFR inhibitors.[7] By binding to the active pocket of EGFR, these compounds block downstream signaling pathways that are critical for cell growth and proliferation, and they can induce apoptosis.[6][7] The mechanism of apoptosis induction often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6][8]
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have shown promising activity against various microbial pathogens.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected pyrimidine-2-thiol derivatives against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.
| Compound/Derivative | Microorganism | Strain Type | MIC (µM/ml) | Reference |
| Compound 12 | Staphylococcus aureus | Gram-positive | 0.87 | [5] |
| Candida albicans | Fungus | 1.73 | [5] | |
| Compound 5 | Bacillus subtilis | Gram-positive | 0.96 | [5] |
| Compound 10 | Salmonella enterica | Gram-negative | 1.55 | [5] |
| Pseudomonas aeruginosa | Gram-negative | 0.77 | [5] | |
| Compound 2 | Escherichia coli | Gram-negative | 0.91 | [5] |
Experimental Protocols
Anticancer Activity Assays
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[1][13]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds, typically ≤0.5%) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial Activity Assay
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15][16]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[17]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound derivatives represent a promising class of compounds with significant anticancer and antimicrobial potential. The protocols and data presented in these application notes provide a foundation for researchers to further explore the therapeutic applications of these molecules. Future studies should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the cyclocondensation reaction of a β-dicarbonyl compound containing a trifluoromethyl group with thiourea. A common starting material is ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically performed under acidic or basic conditions.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The essential starting materials and reagents include:
-
Ethyl 4,4,4-trifluoroacetoacetate: The trifluoromethyl-β-ketoester.
-
Thiourea: The source of the N-C-N-S backbone of the pyrimidine-2-thiol ring.
-
Condensing agent/catalyst: Typically a base such as sodium ethoxide or an acid.
-
Solvent: Anhydrous ethanol is commonly used.
Q3: What is the expected yield for this synthesis?
A3: The reported yields for the synthesis of similar 2-thioxopyrimidines can vary significantly based on the specific reaction conditions and purification methods. Yields can range from moderate to good, generally between 40% and 70%.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using a combination of standard analytical techniques:
-
Melting Point: The reported melting point is in the range of 164-166 °C.[1]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (180.15 g/mol ).[1][2][3]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reflux time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of starting materials or product under harsh conditions. | If using a strong base, consider a milder catalyst. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Poor quality of starting materials. | Use freshly distilled ethyl 4,4,4-trifluoroacetoacetate and dry thiourea. Ensure the solvent is anhydrous. | |
| Formation of Multiple Products (Side Reactions) | Isomeric byproduct formation. | Optimize the reaction pH. The tautomeric equilibrium of the β-ketoester can be influenced by the pH, potentially leading to different cyclization products. |
| Self-condensation of ethyl 4,4,4-trifluoroacetoacetate. | Add the thiourea solution to the ketoester solution slowly to maintain a low concentration of the ketoester. | |
| Hydrolysis of the trifluoromethyl group. | Ensure anhydrous reaction conditions. Moisture can lead to the hydrolysis of the trifluoromethyl group, especially under basic conditions. | |
| Difficulty in Product Purification | Product is contaminated with unreacted starting materials. | Optimize the stoichiometry of the reactants. After the reaction, unreacted thiourea can often be removed by washing with water. |
| Product is an oil or difficult to crystallize. | Attempt recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If the product remains an oil, consider purification by column chromatography on silica gel. | |
| Product is colored. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and thiourea.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Thiourea
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it is completely dissolved.
-
Addition of β-Ketoester: Slowly add ethyl 4,4,4-trifluoroacetoacetate to the thiourea solution at room temperature with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude this compound.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₅H₃F₃N₂S | [1][2][3] |
| Molecular Weight | 180.15 g/mol | [1][2][3] |
| Melting Point | 164-166 °C | [1] |
| Appearance | Orange needle-like crystalline solid | [4] |
| Purity (typical) | ≥96% | [1] |
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Biginelli-type condensation reaction between ethyl 4,4,4-trifluoroacetoacetate, an aldehyde, and thiourea.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields in this synthesis can stem from several factors, often related to the reaction conditions and the reactivity of the starting materials.
-
Suboptimal Catalyst: The choice of acid catalyst is crucial. While strong acids like HCl are traditionally used, they can sometimes lead to side reactions with the trifluoromethyl group. Consider using Lewis acids such as Yb(OTf)₃, which can improve yields and shorten reaction times, even under solvent-free conditions.[1]
-
Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently. Refluxing in a suitable solvent like ethanol is a common practice.[2] However, excessively high temperatures can lead to degradation. Optimization of the temperature is recommended.
-
Purity of Reagents: Ensure that the ethyl 4,4,4-trifluoroacetoacetate, aldehyde, and thiourea are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Ethanol is a commonly used solvent. Experimenting with other polar solvents may be beneficial. In some cases, solvent-free conditions have been shown to be effective.[1][3][4]
-
Incomplete Reaction: The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the carbonyl group, making the initial condensation step more challenging. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Q2: I am observing unexpected peaks in my analytical data (TLC, LC-MS, NMR). What are the likely side products?
A2: The presence of the trifluoromethyl group can lead to the formation of specific side products that are less common in standard Biginelli reactions.
-
Formation of a Stable Hexahydropyrimidine Intermediate: The reaction between ethyl trifluoroacetoacetate and thiourea can sometimes stall at a stable hexahydropyrimidine intermediate.[2] This intermediate may require more forcing conditions (e.g., prolonged heating or a stronger acid catalyst) to dehydrate to the desired dihydropyrimidine.
-
Knoevenagel Condensation Product: A common side reaction is the Knoevenagel condensation between the aldehyde and ethyl 4,4,4-trifluoroacetoacetate. This byproduct will be particularly prevalent if the subsequent cyclization with thiourea is slow.
-
Self-Condensation of Thiourea: Under harsh acidic conditions, thiourea can undergo self-condensation to form various byproducts.
-
Formation of Oxazine Derivatives: In some cases, the reaction can take an alternative pathway to form oxazine derivatives instead of the desired pyrimidine.
Q3: How can I effectively purify the final product, this compound?
A3: Purification is critical to obtaining the product with high purity.
-
Crystallization: The most common method for purifying the crude product is recrystallization.[5][6] Ethanol is a frequently used solvent for this purpose.[2] After the reaction, the mixture is typically cooled in an ice bath to precipitate the product, which is then collected by filtration and washed with cold ethanol.[2]
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. The appropriate solvent system will need to be determined based on the polarity of the impurities.
-
Washing: Washing the crude solid with a non-polar solvent can help remove unreacted starting materials and non-polar byproducts before recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the typical reaction mechanism for the synthesis of this compound?
A: The reaction follows the general mechanism of the Biginelli reaction. It is believed to start with the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of ethyl 4,4,4-trifluoroacetoacetate to the iminium ion. The final step is the cyclization and dehydration of the resulting intermediate to yield the dihydropyrimidine-2-thione.[1]
Q: Can I use urea instead of thiourea in this reaction?
A: Yes, using urea instead of thiourea will lead to the corresponding 4-(Trifluoromethyl)pyrimidine-2-one. The reaction mechanism and potential side reactions are similar.
Q: What is the role of the trifluoromethyl group in this reaction?
A: The trifluoromethyl group is a strong electron-withdrawing group. This property can influence the reaction in several ways:
-
It can increase the acidity of the protons on the adjacent carbon, which may affect the enolization of the starting diketone.
-
It can deactivate the carbonyl group towards nucleophilic attack, potentially slowing down the initial condensation steps.
-
The presence of the trifluoromethyl group in the final product can enhance its biological activity and improve its pharmacokinetic properties.[5]
Q: Are there any safety precautions I should be aware of?
A: Standard laboratory safety procedures should be followed. Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE). The reaction is typically performed under a fume hood.
Data Presentation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hydrochloric acid (catalytic) | Ethanol | Reflux | Not specified | Not specified | [2] |
| Yb(OTf)₃ | Solvent-free | Not specified | Shorter time | Increased yield | [1] |
| Trichloroacetic acid (20 mol%) | Solvent-free | 70 | 0.07 | 85 (for a related compound) | [3] |
| Brønsted acidic ionic liquid | Solvent-free | 90 | 0.5 | Good to excellent | [4] |
Experimental Protocols
Method 1: Synthesis of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-thione via the Biginelli Reaction [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), ethyl 4,4,4-trifluoroacetoacetate (1 mmol), and thiourea (1.5 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath.
-
Isolation: Collect the precipitated product by filtration.
-
Purification: Wash the solid with cold ethanol and dry. Further purification can be achieved by recrystallization from ethanol.
Visualizations
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Trifluoromethyl)pyrimidine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Trifluoromethyl)pyrimidine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its purification?
A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Orange needle-like crystalline solid | [1] |
| Melting Point | 164-166 °C | [2] |
| Molecular Weight | 180.15 g/mol | [2] |
| Purity (Commercial) | Typically ≥96% | [2] |
| Solubility | General guidance suggests it is a polar molecule. While specific solubility data is not readily available, related compounds are soluble in polar organic solvents. | |
| Storage | Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. |
Q2: What are the common synthesis routes for this compound and the likely impurities?
A2: A common synthetic route involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound (or its equivalent) with thiourea. Potential impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Cause: The compound's solubility in the chosen solvent is too high at the temperature of crystallization, or the cooling process is too rapid.
-
Solution:
-
Add a co-solvent: Introduce a solvent in which the compound is less soluble to reduce the overall solvating power of the solvent system.
-
Slower cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
-
Seed crystals: Introduce a small crystal of the pure compound to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Problem 2: Poor Crystal Yield.
-
Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
-
Solution:
-
Solvent selection: Choose a solvent in which the compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold).
-
Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.
-
Solvent evaporation: If too much solvent was added, carefully evaporate some of it to concentrate the solution.
-
Problem 3: Colored Impurities in Crystals.
-
Cause: Impurities are co-crystallizing with the product.
-
Solution:
-
Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.
-
Multiple recrystallizations: A second recrystallization step may be necessary to achieve the desired purity and color.
-
Column Chromatography
Problem 1: Poor Separation of the Desired Compound from Impurities.
-
Cause: The chosen solvent system (eluent) has a polarity that is too high or too low, resulting in co-elution.
-
Solution:
-
Optimize the eluent: Systematically vary the ratio of the polar and non-polar solvents. A common starting point for N-heterocyclic compounds is a mixture of hexanes and ethyl acetate.
-
Gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.
-
Alternative solvent systems: Consider using different solvent combinations, such as dichloromethane/methanol.
-
Problem 2: Streaking or Tailing of the Compound on the Column.
-
Cause: The compound is interacting too strongly with the stationary phase (silica gel), which can be acidic. Pyrimidine and thiol groups can exhibit such interactions.
-
Solution:
-
Add a modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Problem 3: Compound is Insoluble in the Eluent.
-
Cause: The polarity of the eluent is too low to dissolve the compound effectively.
-
Solution:
-
Dry loading: Dissolve the crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the column.
-
Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Water Mixture
This protocol is based on general procedures for the recrystallization of similar mercaptopyrimidines.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hot ethanol or isopropanol in an Erlenmeyer flask. Add the alcohol portion-wise with heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot alcoholic solution until a slight turbidity persists. If too much water is added, add a small amount of hot alcohol to redissolve the precipitate.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is a general starting point and may require optimization.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: Start with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The polarity can be gradually increased as needed based on TLC analysis. For more polar impurities, a gradient to 100% ethyl acetate or even the addition of a small percentage of methanol may be necessary. If streaking is observed, add 0.1-1% triethylamine to the eluent.
-
Sample Preparation:
-
Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent.
-
-
Column Packing and Running:
-
Pack the column with silica gel in the initial eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Begin elution with the chosen solvent system, collecting fractions.
-
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Logical Workflow for Purification and Troubleshooting
Caption: Workflow for purification and troubleshooting of this compound.
References
Technical Support Center: Reactions with 4-(Trifluoromethyl)pyrimidine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)pyrimidine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The most frequently encountered side reactions include:
-
N-Alkylation: Due to the thiol-thione tautomerism, alkylation can occur on the nitrogen atom of the pyrimidine ring in addition to the desired S-alkylation.
-
Hydrolysis: The trifluoromethyl group can activate the pyrimidine ring towards nucleophilic attack, leading to hydrolysis of the thiol group to a hydroxyl group, forming 4-(Trifluoromethyl)pyrimidin-2-ol, particularly under basic or aqueous conditions.[1]
-
Oxidation: The thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide bridge, while stronger oxidizing conditions can result in the formation of sulfinic or sulfonic acids.[2][3][4]
-
Desulfurization: In the presence of certain reagents or under harsh reaction conditions, desulfurization can occur, leading to the formation of 4-(trifluoromethyl)pyrimidine.[5][6]
Q2: I am seeing two products in my S-alkylation reaction. How can I confirm if the byproduct is the N-alkylated isomer?
A2: You can use spectroscopic methods to distinguish between the S-alkylated and N-alkylated products.
-
¹H NMR: The chemical shift of the protons on the alkyl group will be different for the S- and N-isomers. Typically, the protons of the alkyl group attached to the sulfur will be at a higher field (lower ppm) compared to those attached to the nitrogen.
-
¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the heteroatom will also differ significantly.
-
HMBC (Heteronuclear Multiple Bond Correlation) NMR: This 2D NMR technique can show correlations between the protons of the alkyl group and the carbon atoms of the pyrimidine ring, which can definitively establish the point of attachment.
Q3: My reaction mixture is turning cloudy, and I am isolating a water-soluble byproduct. What could it be?
A3: A common water-soluble byproduct is 4-(Trifluoromethyl)pyrimidin-2-ol, which results from the hydrolysis of the starting material or the S-alkylated product. This is more likely to occur if your reaction is run in the presence of water or a base for an extended period.[1]
Q4: I am trying to perform an oxidation reaction, but I am getting a mixture of products. How can I control the oxidation state?
A4: Controlling the stoichiometry of the oxidizing agent and the reaction temperature is crucial.
-
For the formation of the disulfide, using a mild oxidizing agent like sodium periodate (1 equivalent of thiol to 0.5 equivalents of oxidant) at room temperature is recommended.[2]
-
To obtain the sulfonic acid, stronger oxidizing agents like hydrogen peroxide in acetic acid may be necessary.[7] Careful monitoring of the reaction progress by TLC or LC-MS is essential to prevent over-oxidation.
Troubleshooting Guides
Issue 1: Low Yield of S-Alkylated Product and Formation of a Major Byproduct
| Possible Cause | Troubleshooting Steps |
| Competitive N-alkylation | - Choice of Base and Solvent: Use a non-polar aprotic solvent (e.g., THF, Dioxane) and a soft base (e.g., K₂CO₃, Cs₂CO₃) to favor S-alkylation. Polar protic solvents and hard bases can promote N-alkylation. - Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for S-alkylation. - Protecting Groups: In complex syntheses, consider protecting one of the nitrogen atoms of the pyrimidine ring if selective S-alkylation is critical. |
| Hydrolysis of Starting Material or Product | - Anhydrous Conditions: Ensure all reagents and solvents are dry. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize exposure to conditions that could cause hydrolysis. |
| Incomplete Reaction | - Reagent Purity: Ensure the purity of this compound and the alkylating agent. - Activation of Thiol: Ensure the base is strong enough to deprotonate the thiol but not so strong as to promote side reactions. |
Issue 2: Formation of Disulfide Byproduct During a Reaction
| Possible Cause | Troubleshooting Steps |
| Oxidation by Air | - Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen. - Degas Solvents: Degas the reaction solvent prior to use to remove dissolved oxygen. |
| Presence of Oxidizing Impurities | - Purify Reagents: Ensure that the starting materials and reagents are free from oxidizing impurities. |
Issue 3: Unwanted Desulfurization of the Thiol Group
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Lower Temperature: Avoid excessive heating, as this can promote desulfurization. - Milder Reagents: If possible, use milder reagents for subsequent transformations. |
| Presence of Reducing Agents | - Reagent Compatibility: Be cautious when using reducing agents in the presence of the thiol. If a reduction is necessary elsewhere in the molecule, consider protecting the thiol group. |
Experimental Protocols
Key Experiment: S-Alkylation (S-Methylation)
This protocol is adapted for the S-methylation of this compound.[8]
Materials:
-
This compound
-
Methyl iodide
-
1 N Sodium hydroxide solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in 1 N sodium hydroxide solution in a round-bottom flask.
-
Cool the solution to near 0°C in an ice bath with stirring.
-
Add methyl iodide (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
The product, 2-(methylthio)-4-(trifluoromethyl)pyrimidine, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Methyl iodide |
| Base | Sodium hydroxide |
| Solvent | Water |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours |
Key Experiment: Oxidation to Disulfide
This protocol describes the oxidation of a pyrimidinethiol to its corresponding disulfide using sodium periodate.[2]
Materials:
-
This compound
-
Sodium periodate (moist, with ~10% w/w water)
-
Mortar and pestle
-
Dichloromethane
-
Silica gel for flash chromatography
Procedure:
-
In a mortar, place this compound (2 mmol).
-
Add moist sodium periodate (1 mmol).
-
Grind the mixture with a pestle at room temperature for 1.5 - 5 minutes. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, wash the solid mixture with dichloromethane (2 x 8 mL) and filter.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using dichloromethane as the eluent to afford the bis(4-(trifluoromethyl)pyrimidin-2-yl) disulfide.
| Parameter | Value |
| Reactant | This compound |
| Oxidizing Agent | Moist Sodium Periodate |
| Stoichiometry (Reactant:Oxidant) | 2:1 |
| Solvent | Solvent-free (solid state) |
| Temperature | Room Temperature |
| Reaction Time | 1.5 - 5 minutes |
Visualizations
Caption: Potential byproduct pathways in reactions involving this compound.
Caption: Troubleshooting workflow for S-alkylation reactions.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desulfurization of 2-thiouracil nucleosides: conformational studies of 4-pyrimidinone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient desulfurization of 2-thiopyrimidine nucleosides to the corresponding 4-pyrimidinone analogues using trans-2-(… [ouci.dntb.gov.ua]
- 7. Post-oxidative conversion of thiol residue to sulfonic acid in the binding sites of molecularly imprinted polymers: disulfide based covalent molecular imprinting for basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Coupling Reactions with 4-(Trifluoromethyl)pyrimidine-2-thiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(trifluoromethyl)pyrimidine-2-thiol. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding coupling reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound resulting in a low yield?
A1: Low yields in coupling reactions with this compound can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group significantly activates the pyrimidine ring towards nucleophilic attack, but can also influence catalyst stability and side reactions. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and corresponding ligand is critical. For instance, in C-S coupling reactions, monodentate phosphine ligands can sometimes be more effective than chelating bisphosphine ligands.[1] For Suzuki and Buchwald-Hartwig reactions, sterically hindered biaryl phosphine ligands are often employed.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. It is important to screen a variety of bases, from weaker carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger alkoxides (e.g., NaOtBu, K₃PO₄), to find the optimal conditions for your specific transformation.
-
Reaction Temperature and Time: While the trifluoromethyl group can enhance reactivity, some coupling reactions may still require elevated temperatures to proceed efficiently. However, prolonged heating can lead to decomposition of the starting material or product. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.
-
Thiol-Thiol Homocoupling (Disulfide Formation): A common side reaction for thiols is their oxidative homocoupling to form disulfides. This can be minimized by ensuring anaerobic conditions and using appropriate catalysts and reaction conditions.
Q2: I am observing significant amounts of a desulfurized byproduct in my reaction mixture. How can I prevent this?
A2: Desulfurization, the cleavage of the C-S bond, can be a problematic side reaction in coupling reactions involving thiols. This can occur through various mechanisms, including reductive cleavage or reaction with certain phosphine ligands. To mitigate desulfurization:
-
Ligand Selection: Avoid ligands that are known to promote desulfurization. While triphenylphosphine is a common ligand, it can sometimes facilitate this side reaction. Consider using alternative phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Reaction Conditions: Harsher reaction conditions, such as high temperatures and prolonged reaction times, can increase the likelihood of desulfurization. Optimizing for milder conditions can help to minimize this unwanted pathway.
-
Catalyst System: Some catalyst systems are more prone to inducing desulfurization than others. Screening different palladium sources and ligands is advisable.
Q3: Can this compound participate in different types of coupling reactions?
A3: Yes, the thiol group can be derivatized to participate in various cross-coupling reactions. The most direct application is in C-S bond forming reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, to form aryl thioethers.
For C-C or C-N bond formation at the 2-position of the pyrimidine ring, the thiol group would typically first be converted into a better leaving group, such as a sulfonyl group. Alternatively, desulfurative cross-coupling methods could potentially be employed.
Troubleshooting Guides for Specific Coupling Reactions
C-S Cross-Coupling (e.g., Buchwald-Hartwig Type)
Problem: Low to no yield of the desired S-aryl pyrimidine.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Catalyst/Ligand | Screen a panel of palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with various phosphine ligands (e.g., Xantphos, DavePhos, cataCXium A). Monodentate ligands can be effective for C-S coupling.[1] |
| Incorrect Base | Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu. The pKa of the thiol and the nature of the aryl halide will influence the optimal base. |
| Catalyst Inhibition | Thiols can act as catalyst poisons. Ensure accurate stoichiometry and consider using a higher catalyst loading if necessary. |
| Disulfide Formation | Maintain a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative homocoupling of the thiol. |
Suzuki-Miyaura Coupling (hypothetical, after conversion of thiol to a leaving group)
Assuming the thiol has been converted to a suitable leaving group (e.g., a sulfonate), you might encounter the following issues when attempting a Suzuki-Miyaura coupling:
Problem: Low yield of the 2-aryl-4-(trifluoromethyl)pyrimidine.
| Possible Cause | Troubleshooting Suggestion |
| Poor Oxidative Addition | The C-S bond of a sulfonate may be less reactive than a C-halide bond. Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote the oxidative addition step. |
| Ineffective Base | K₃PO₄ and Cs₂CO₃ are often effective bases for Suzuki couplings. Ensure the base is finely ground and anhydrous if required by the reaction conditions. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation or form unreactive boroxines. Use a slight excess of the boronic acid and ensure anhydrous conditions if necessary. |
| Suboptimal Solvent System | A mixture of a non-polar solvent (e.g., dioxane, toluene) and a polar aprotic or protic solvent (e.g., water, DMF) is often used to facilitate the dissolution of both the organic and inorganic reagents. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed C-S Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Troubleshooting
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: Key parameters to consider for optimizing coupling reactions.
References
Technical Support Center: 4-(Trifluoromethyl)pyrimidine-2-thiol
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-(Trifluoromethyl)pyrimidine-2-thiol (CAS: 136547-17-6).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability and integrity of the compound, it is recommended to store it under an inert gas atmosphere, such as nitrogen or argon, at a temperature of 2–8 °C.[1][2] The container should be kept tightly closed in a dry, cool, and well-ventilated place.[3] While some suppliers may list room temperature storage, refrigerated storage under an inert atmosphere is best practice for minimizing degradation.[1][4]
Q2: What is the general stability profile of this compound?
Under recommended storage conditions, this compound is stable.[3] However, it is sensitive to several environmental factors. Exposure to moisture, air, light, and excess heat can lead to degradation.[3] Studies on structurally related compounds containing a trifluoromethyl-pyrimidine core indicate a potential for slow, time- and pH-dependent hydrolysis in aqueous buffers.[5]
Q3: What substances are incompatible with this compound?
The compound should not be stored or used with strong oxidizing agents, acid chlorides, or reducing agents.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q4: What are the visual or physical signs of compound degradation?
While specific degradation indicators are not fully documented, any noticeable change from its typical solid appearance, such as discoloration, clumping (due to moisture absorption), or a significant change in its characteristic stench, may suggest degradation.[2] Inconsistent experimental results are also a key indicator of potential stability issues.
Q5: What are the hazardous decomposition products?
In the event of decomposition, typically through combustion, hazardous products can be generated. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and gaseous hydrogen fluoride (HF).[3]
Summary of Physicochemical & Storage Data
| Parameter | Value | Source |
| CAS Number | 136547-17-6 | [1][6][7][8] |
| Molecular Formula | C5H3F3N2S | [2][4][8] |
| Molecular Weight | 180.15 g/mol | [4][6][7][8] |
| Appearance | Solid | [2][6] |
| Melting Point | 164-166 °C | [1][2][6] |
| Optimal Storage Temp. | 2–8 °C | [1][2][9] |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | [1][2] |
| Incompatibilities | Strong oxidizing agents, acid chlorides, reducing agents | [3] |
Troubleshooting Guide
Issue: My experimental results are inconsistent, especially between new and old batches of the compound.
-
Potential Cause: This is a common sign of compound degradation. The thiol group can be susceptible to oxidation, and the overall molecule may undergo hydrolysis, especially if stored improperly.[3][5]
-
Recommendation:
-
Use a fresh vial of the compound for a control experiment.
-
Ensure that the compound is being handled under conditions that minimize exposure to air and moisture. If possible, weigh and prepare solutions inside a glovebox or under a stream of inert gas.
-
Visually inspect the older batch for any signs of degradation as mentioned in the FAQs.
-
Refer to the troubleshooting workflow below for a systematic approach.
-
Issue: I observe a change in the color or physical appearance of the solid compound.
-
Potential Cause: Changes in appearance are a strong indicator of chemical degradation or moisture absorption.[3]
-
Recommendation: Do not use the material. It is highly likely that the purity has been compromised, which will affect experimental outcomes. Dispose of the contents according to approved waste disposal guidelines.[3]
Issue: The compound is not dissolving as expected in my aqueous buffer.
-
Potential Cause: While specific solubility data is limited, related compounds have shown stability issues and slow hydrolysis in aqueous buffers.[5] The compound may be degrading upon addition to the buffer, or it may have inherently low solubility.
-
Recommendation:
-
Prepare solutions fresh immediately before use. Do not store stock solutions in aqueous buffers for extended periods.
-
Consider preparing a concentrated stock solution in an appropriate anhydrous organic solvent (e.g., DMSO, DMF) and then diluting it into the aqueous buffer immediately prior to the experiment.
-
Monitor the stability of the compound in your specific buffer system using an analytical technique like HPLC or NMR.
-
Experimental Protocols
General Protocol for Assessing Stability in Solution via NMR
This protocol is adapted from methodologies used for similar compounds and can be used to assess the hydrolytic stability of this compound in a specific buffer.[5]
-
Preparation: Prepare the buffer of interest (e.g., phosphate-buffered saline) in D₂O.
-
Sample Preparation: Dissolve a known quantity of this compound in the deuterated buffer to a final concentration suitable for NMR analysis (e.g., 5-10 mM). Add a small amount of an internal standard (e.g., TMSP) for quantitative analysis.[5]
-
Initial Measurement (t=0): Acquire a baseline ¹H NMR spectrum immediately after dissolution.
-
Time-Course Monitoring: Keep the NMR tube at a constant temperature (e.g., 25 °C or 37 °C) and acquire subsequent spectra at regular intervals (e.g., 1, 6, 12, 24, 36 hours).[5]
-
Data Analysis:
-
Integrate the signals corresponding to the pyrimidine protons of the parent compound and compare them to the integral of the internal standard at each time point.
-
A decrease in the normalized integration of the parent compound's signals over time indicates degradation.
-
The appearance of new signals may correspond to degradation products (e.g., the corresponding pyrimidin-2-ol).[5]
-
Visual Workflow
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. 4-(Trifluoromethyl)-2-pyrimidinethiol | 136547-17-6 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 96 136547-17-6 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS 136547-17-6 [matrix-fine-chemicals.com]
- 9. 919116-36-2|4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
Technical Support Center: Scalable Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details a scalable method for the synthesis of this compound via the condensation of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with thiourea.
Materials and Reagents:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione
-
Thiourea
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add thiourea (1.0 equivalent) followed by the slow, dropwise addition of 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equivalent) dissolved in a minimal amount of absolute ethanol. The addition should be performed at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and acidify to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Alternatively, for higher purity, column chromatography on silica gel can be performed using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrimidine-2-thiol derivatives from 1,3-dicarbonyl compounds and thiourea, providing a comparative reference for the synthesis of this compound.
| 1,3-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | NaOEt | Ethanol | Reflux | 6 | 85-90 | General Procedure |
| Dibenzoylmethane | KOH | Ethanol | Reflux | 8 | 80-88 | [1] |
| Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 5 | 75-85 | General Procedure |
| 1,3-Diaryl-2-propen-1-one | KOH | Ethanol | Microwave | 0.25 | 70-92 | [2] |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | NaOEt | Ethanol | Reflux | 4-8 | 70-85 | Projected |
Note: The yield for this compound is a projected value based on similar reactions.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., sodium ethoxide degraded by moisture).2. Low quality of starting materials.3. Insufficient reaction time or temperature. | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is dry.2. Check the purity of thiourea and the dicarbonyl compound by NMR or other analytical methods.3. Monitor the reaction closely by TLC and extend the reaction time or slightly increase the temperature if necessary. |
| Formation of Multiple Byproducts | 1. Self-condensation of the dicarbonyl starting material.2. Decomposition of thiourea at high temperatures.3. Side reactions involving the trifluoromethyl group. | 1. Add the dicarbonyl compound slowly to the mixture of base and thiourea to minimize its self-condensation.2. Avoid excessively high temperatures during reflux.3. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions. |
| Difficulty in Product Precipitation | 1. Incomplete reaction, leaving starting materials in the solution.2. Insufficient acidification during workup.3. Product is more soluble in the aqueous phase than expected. | 1. Ensure the reaction has gone to completion via TLC analysis before proceeding to workup.2. Check the pH of the solution after adding acid, ensuring it is in the range of 2-3.3. If precipitation is poor, extract the aqueous phase with a suitable organic solvent like ethyl acetate. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities.2. Incomplete removal of solvent. | 1. Purify the crude product using column chromatography.2. Ensure all solvents are thoroughly removed under vacuum. Trituration with a non-polar solvent like hexane may help induce crystallization. |
| Low Yield After Purification | 1. Loss of product during recrystallization or chromatography.2. Product is more volatile than expected. | 1. Optimize the solvent system for recrystallization to maximize recovery. Take care when performing column chromatography to avoid excessive band broadening.2. Be cautious during solvent removal under high vacuum, especially if the product has a lower than expected melting point. |
Frequently Asked Questions (FAQs)
Q1: Why is sodium ethoxide used as the base in this reaction? A1: Sodium ethoxide is a strong base that is effective in deprotonating the thiourea, facilitating its nucleophilic attack on the dicarbonyl compound. It is also compatible with ethanol as a solvent. Other strong bases like potassium hydroxide or sodium hydride can also be used, but the choice may affect the reaction rate and yield.[3]
Q2: What is the role of the trifluoromethyl group in this synthesis? A2: The trifluoromethyl group is a strong electron-withdrawing group. This increases the electrophilicity of the adjacent carbonyl carbon in the 4,4,4-trifluoro-1-phenylbutane-1,3-dione, which can facilitate the initial nucleophilic attack by thiourea. However, it may also influence the stability of intermediates and the overall reaction kinetics.
Q3: Can other 1,3-dicarbonyl compounds be used for this synthesis? A3: Yes, this is a general method for the synthesis of pyrimidine-2-thiols.[4][5] Different 1,3-dicarbonyl compounds can be used to synthesize a variety of substituted pyrimidine-2-thiols.
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[6] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, should be used to separate the starting materials from the product. The spots can be visualized under UV light.
Q5: What are the key safety precautions for this experiment? A5: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood. Trifluorinated compounds can be toxic and should also be handled with care. The reaction should be performed in a fume hood, and appropriate safety glasses should be worn at all times.
Q6: My final product appears to be a mixture of tautomers. Is this normal? A6: Yes, this compound can exist in tautomeric forms (thiol and thione). This may be observable in NMR spectra as broadened peaks or multiple sets of signals, depending on the solvent and temperature. This is a common characteristic of 2-mercaptopyrimidines.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 3. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 4-(Trifluoromethyl)pyrimidine-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities and analytical protocols for 4-(Trifluoromethyl)pyrimidine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in commercially available this compound?
A1: Common impurities can be categorized based on their origin:
-
Starting Materials: Unreacted starting materials from the synthesis process are a primary source of impurities.
-
By-products: Side reactions during the synthesis can lead to the formation of various by-products.
-
Degradation Products: Improper handling or storage can cause the compound to degrade over time.
A summary of potential impurities is provided in the table below.
Q2: How can I identify these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful tool for separating and quantifying impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q3: What are the recommended storage conditions to minimize the formation of degradation products?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, moisture, and high temperatures should be avoided as they can accelerate degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Issue 1: Low yield during synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction is monitored to completion using an appropriate technique (e.g., TLC or HPLC).- Increase reaction time or temperature if necessary. |
| Sub-optimal reaction conditions | - Verify the purity of starting materials.- Optimize the molar ratio of reactants.- Ensure the catalyst (if any) is active. |
| Product loss during work-up | - Optimize the extraction and purification steps to minimize loss.- Ensure the pH is appropriate during aqueous work-up to prevent the product from dissolving in the aqueous layer. |
Issue 2: Presence of unexpected peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Contamination | - Ensure all glassware is thoroughly cleaned and dried.- Use high-purity solvents and reagents. |
| Formation of by-products | - Re-evaluate the reaction conditions to minimize side reactions.- Refer to the potential by-products table for possible structures and investigate their formation pathways. |
| Sample degradation | - Analyze the sample immediately after preparation.- Store samples appropriately if immediate analysis is not possible. |
Issue 3: Poor peak shape in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | - Optimize the mobile phase composition and pH.- Ensure the mobile phase is properly degassed. |
| Column overload | - Reduce the injection volume or sample concentration. |
| Column degradation | - Use a guard column to protect the analytical column.- Replace the column if it has deteriorated. |
Potential Impurities Profile
The following table summarizes the potential impurities, their probable origin, and their molecular weights.
| Impurity Name | Structure | Probable Origin | Molecular Weight ( g/mol ) |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Not available | Unreacted starting material | 168.11 |
| Thiourea | Not available | Unreacted starting material | 76.12 |
| 2,4-bis(Trifluoromethyl)-6-hydroxypyrimidine | Not available | By-product of self-condensation | 246.10 |
| 4-(Trifluoromethyl)pyrimidin-2-ol | Not available | Hydrolysis of the thiol group | 164.08 |
| Bis(4-(trifluoromethyl)pyrimidin-2-yl)sulfide | Not available | Oxidation/dimerization | 358.29 |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is suitable for the routine purity assessment of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to obtain a concentration of approximately 1 mg/mL.
2. Sample Preparation for NMR and LC-MS Analysis
For structural identification of impurities, samples can be prepared as follows:
-
NMR Spectroscopy: Dissolve a sufficient amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
LC-MS: Use the same sample preparation as for HPLC analysis. The sample can be further diluted if necessary, depending on the sensitivity of the mass spectrometer.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships.
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
Validation & Comparative
Comparative Reactivity of Fluorinated vs. Non-Fluorinated Pyrimidine Thiols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount for the design of novel therapeutics and chemical probes. This guide provides a comparative analysis of the reactivity of fluorinated and non-fluorinated pyrimidine thiols, supported by established chemical principles and analogous experimental data.
The introduction of a fluorine atom to a pyrimidine ring can significantly alter the electronic properties of the molecule, thereby influencing the nucleophilicity and reactivity of a thiol substituent. This comparison will focus on the expected differences in reactivity based on the powerful inductive effect of fluorine.
The Impact of Fluorination on Reactivity: An Overview
The primary factor governing the nucleophilic reactivity of a thiol is its ability to exist in the more reactive thiolate form (RS⁻). The concentration of the thiolate anion is, in turn, dependent on the thiol's acidity, as defined by its pKa, and the pH of the surrounding medium.
Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect) on the pyrimidine ring. When a fluorine atom is attached to the pyrimidine ring, it is expected to:
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Decrease the pKa of the Thiol Group: By withdrawing electron density from the ring and, consequently, from the sulfur atom, the fluorine atom stabilizes the thiolate anion. This increased stability of the conjugate base leads to a lower pKa for the thiol, meaning it is more acidic. A lower pKa results in a higher concentration of the more reactive thiolate anion at a given pH.
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Decrease the Intrinsic Nucleophilicity of the Thiolate Anion: The same inductive electron withdrawal that lowers the pKa also reduces the electron density on the sulfur atom of the thiolate. This makes the thiolate less electron-rich and therefore inherently less nucleophilic.
These two opposing effects—an increased concentration of the reactive species (thiolate) but a decrease in its intrinsic reactivity—mean that the overall observed reactivity of a fluorinated pyrimidine thiol will be highly dependent on the specific reaction conditions, particularly the pH.
Quantitative Data Summary
| Property | Pyrimidine-2-thiol | 5-Fluoropyrimidine-2-thiol | Expected Trend with Fluorination | Rationale |
| pKa | ~7.1 | < 7.1 | Decrease | The electron-withdrawing fluorine atom stabilizes the thiolate conjugate base, increasing the acidity of the thiol. |
| Thiolate Concentration at pH 7 | Lower | Higher | Increase | A lower pKa results in a greater proportion of the thiol being deprotonated at a neutral pH. |
| Intrinsic Nucleophilicity (of thiolate) | Higher | Lower | Decrease | The inductive effect of fluorine reduces the electron density on the sulfur atom, making it a weaker nucleophile. |
| Overall Reactivity (at physiological pH) | Varies | Varies | Context-Dependent | The observed reaction rate will be a balance between the increased thiolate concentration and its decreased intrinsic nucleophilicity. |
A study on the reactivity of 2-sulfonylpyrimidines demonstrated that the presence of a strong electron-withdrawing group like a trifluoromethyl group (-CF3) at the 5-position drastically increases the rate of nucleophilic substitution by thiols by several orders of magnitude.[1][2] While this reaction involves the pyrimidine as the electrophile, it highlights the significant electronic impact of electron-withdrawing substituents on the pyrimidine ring.
Experimental Protocols
To experimentally determine and compare the reactivity of a fluorinated and a non-fluorinated pyrimidine thiol, a kinetic assay monitoring the rate of a nucleophilic substitution reaction with a suitable electrophile can be employed.
General Protocol for Kinetic Analysis of S-Alkylation
This protocol describes a general method to compare the reaction rates of pyrimidine-2-thiol and 5-fluoropyrimidine-2-thiol with an electrophile like iodoacetamide.
Materials:
-
Pyrimidine-2-thiol
-
5-Fluoropyrimidine-2-thiol
-
Iodoacetamide
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Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent if needed for solubility
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of pyrimidine-2-thiol and 5-fluoropyrimidine-2-thiol (e.g., 10 mM in DMSO).
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Prepare a stock solution of iodoacetamide (e.g., 100 mM in phosphate buffer).
-
-
Reaction Setup:
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In a quartz cuvette or a reaction vial, add the phosphate buffer.
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Add the pyrimidine thiol stock solution to a final concentration of (e.g., 100 µM).
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Initiate the reaction by adding the iodoacetamide stock solution to a final concentration of (e.g., 1 mM - a pseudo-first-order condition).
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Mix the solution quickly and thoroughly.
-
-
Data Acquisition:
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Spectrophotometric Method: Monitor the reaction by observing the change in absorbance at a wavelength where the reactant and product have different extinction coefficients. The rate of disappearance of the pyrimidine thiol can be followed over time.
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HPLC Method: At specific time intervals, quench an aliquot of the reaction mixture (e.g., with an excess of a different thiol like dithiothreitol in an acidic solution). Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the remaining pyrimidine thiol and the formed product.
-
-
Data Analysis:
-
For pseudo-first-order conditions, plot the natural logarithm of the concentration of the pyrimidine thiol versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
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Calculate the second-order rate constant (k) by dividing k_obs by the concentration of iodoacetamide.
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Compare the second-order rate constants for the fluorinated and non-fluorinated pyrimidine thiols to determine their relative reactivity under the tested conditions.
-
Visualizations
Logical Relationship of Factors Influencing Reactivity
The following diagram illustrates the interplay of factors that determine the overall reactivity of a substituted pyrimidine thiol.
References
A Comparative Guide to the Biological Activity of 4-(Trifluoromethyl)pyrimidine-2-thiol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 4-(Trifluoromethyl)pyrimidine-2-thiol and its analogs, supported by available experimental data. The inclusion of a trifluoromethyl group significantly influences the compound's physicochemical properties, often leading to enhanced biological potency and metabolic stability. This document summarizes key findings on the anticancer and antimicrobial activities of these compounds, presents experimental methodologies for relevant assays, and visualizes potential mechanisms of action.
Introduction to Pyrimidine-2-thiol Derivatives
Pyrimidine-2-thiol derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The biological potential of these molecules can be fine-tuned by introducing various substituents onto the pyrimidine ring. The focus of this guide, this compound, incorporates a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, which can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Comparative Biological Activity
While direct comparative studies of this compound against its non-fluorinated analogs under identical experimental conditions are limited in the readily available scientific literature, we can infer the impact of the trifluoromethyl substitution by examining related structures. The data presented below is a compilation from various studies on different pyrimidine-2-thiol derivatives.
Anticancer Activity
The introduction of electron-withdrawing groups, such as halogens, onto the pyrimidine scaffold has been shown to enhance anticancer activity.[4] Studies on related thiazolo[4,5-d]pyrimidine derivatives, which share a common pyrimidine-thiol core, have indicated that the presence of a trifluoromethyl group can improve the bioavailability of these compounds.
Table 1: Anticancer Activity of Selected Pyrimidine-2-thiol Analogs
| Compound/Analog | Cancer Cell Line | Activity Metric (e.g., IC50, GI50) | Reference |
| 6-Aryl-4-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)-5,6-dihydropyrimidine-2(1H)-thiones | Various | VEGFR-2 Inhibition | [1] |
| 2-Thiopyrimidine/chalcone hybrids | K-562 (Leukemia), MCF-7 (Breast), HT-29 (Colon) | IC50 values in the low µM range | [5] |
| 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione derivatives | HepG-2 (Liver), MCF-7 (Breast) | Good activity relative to Doxorubicin | [6] |
| 4-Amino-5-cyano-2-thiopyrimidine derivatives | 60 human cancer cell lines (NCI-60) | Broad-spectrum anticancer activity | [7] |
| Novel 4,6-substituted pyrimidine derivatives | LoVo (Colon), MCF-7 (Breast), A549 (Lung), HeLa (Cervical), CCRF-CEM (Leukemia) | Inhibitory activity on proliferation | [8] |
| 3,4-Dihydropyrimidin-2(1H)-thione derivatives | U87, U251 (Glioma), HeLa (Cervical), A549 (Lung) | Anti-proliferative potency | [9] |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. The table aims to provide a qualitative overview of the anticancer potential of the pyrimidine-2-thiol scaffold.
Antimicrobial Activity
Pyrimidine-2-thiol derivatives have demonstrated significant antimicrobial and antifungal activities. The presence of electron-withdrawing groups on the phenyl ring of 4,6-disubstituted pyrimidin-2-thiols has been shown to improve their antimicrobial potential.[4]
Table 2: Antimicrobial Activity of Selected Pyrimidine-2-thiol Analogs
| Compound/Analog | Microbial Strain(s) | Activity Metric (e.g., MIC) | Reference |
| 4-(Substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica, C. albicans, A. niger | Significant activity, some more potent than standard drugs | [4][10] |
| 4,6-Diarylpyrimidin-2(1H)-thiol derivatives | E. faecalis, S. aureus, B. cereus, M. smegmatis | Significant broad-spectrum activity | [11] |
| 4,6-Diamino-2-pyrimidinethiol-modified gold nanoparticles | Gram-positive and Gram-negative bacteria | Broad antibacterial spectrum | [12] |
| 4-Methylthieno[2,3-d]pyrimidine derivatives | Various bacteria and Candida fungi | Active against most tested strains | [13] |
| Metal-organic frameworks with 4,6-diamino-2-pyrimidinethiol | Bacteria | Potent antibacterial and antibiofilm activities | [14] |
Note: MIC (Minimum Inhibitory Concentration) values are dependent on the specific microbial strains and testing methodology.
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of related pyrimidine derivatives, several potential mechanisms can be proposed. Pyrimidine analogs have been shown to act as inhibitors of various kinases and enzymes involved in cellular proliferation and survival. For instance, some pyrimidine derivatives inhibit VEGFR-2, a key regulator of angiogenesis.[1] Others have been found to inhibit STAT3 and STAT5a, which are critical transcription factors in cancer cell signaling.[5] Furthermore, inhibition of the de novo pyrimidine biosynthesis pathway has been identified as a broad-spectrum antiviral strategy and can induce nucleolar stress in cancer cells.[15][16]
Below is a generalized diagram illustrating potential inhibitory actions of pyrimidine-2-thiol derivatives on cancer cell signaling pathways.
Caption: Potential inhibitory effects of pyrimidine-2-thiol derivatives on cancer signaling pathways.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the biological activity of pyrimidine-2-thiol derivatives.
Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound and its analogs) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.
Caption: Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that shows no growth on the agar plate after incubation is the MBC/MFC.
Conclusion
The available evidence suggests that the pyrimidine-2-thiol scaffold is a promising template for the development of novel therapeutic agents. The introduction of a trifluoromethyl group, as in this compound, is anticipated to enhance biological activity and improve pharmacokinetic properties based on structure-activity relationships observed in analogous series. While direct comparative data is sparse, the collective findings from studies on various derivatives highlight the potential of this compound class in anticancer and antimicrobial applications. Further focused studies are warranted to directly compare the efficacy of this compound with its non-fluorinated and other substituted analogs to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 12. Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
A Spectroscopic Comparison of Pyrimidine-2-thiol Derivatives
This guide provides a detailed spectroscopic comparison of several pyrimidine-2-thiol derivatives, offering valuable data for researchers, scientists, and drug development professionals. Pyrimidine-2-thiol and its derivatives are significant heterocyclic compounds known for a wide range of biological activities, making their structural characterization crucial.[1][2] This document summarizes key spectroscopic data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables present quantitative data for a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol derivatives, allowing for an objective comparison of their spectroscopic properties. The selected compounds primarily differ in the position of the chloro substituent on the phenyl ring, providing insight into its effect on the spectral characteristics.
Table 1: FTIR Spectral Data (cm⁻¹) of Pyrimidine-2-thiol Derivatives
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[3] Key vibrational modes for pyrimidine derivatives include C=N, C=C, C-S, and S-H stretches.[2][4] The presence of an S-H group is typically indicated by stretching in the 2602–2627 cm⁻¹ range, while the C-S group shows stretching between 623–709 cm⁻¹.[5]
| Compound | S-H str. | C=N str. (pyrimidine) | Ar-Cl str. | C-S str. | Reference |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 2627 | 1665 | 753 | 621 | [5] |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 2597 | 1701 | 748 | 709 | [5] |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 2602 | - | 824 | 645 | [5] |
Table 2: ¹H NMR Spectral Data (δ, ppm) of Pyrimidine-2-thiol Derivatives
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule.[6] For these derivatives, key signals include the thiol proton (S-H), the pyrimidine ring proton, and the aromatic protons.[5] The multiplet signals between 6.33 and 8.34 δ ppm are indicative of the aromatic protons.[5]
| Compound | Ar-H (m) | Pyrimidine-H (s) | SH (s) | Reference |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 7.35–8.34 | 8.40 | 3.01 | [5] |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 7.83–8.25 | 7.41 | 3.06 | [5] |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 7.83–8.25 | 7.45 | 3.34 | [5] |
s = singlet, m = multiplet
Table 3: ¹³C NMR Spectral Data (δ, ppm) of Pyrimidine-2-thiol Derivatives
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule.[6] The chemical shift of the C2 carbon (bonded to sulfur) is particularly characteristic in these compounds.
| Compound | C2 (Thiol) | Pyrimidine Ring Carbons | Aromatic Carbons | Reference |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 182.4 | 163.5, 163.2, 106.1 | 160.1, 147.3, 139.6, 132.2, 130.1, 129.6, 128.3, 127.4, 121.7 | [5] |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 181.4 | 163.5, 163.2, 103.1 | 160.1, 146.3, 139.6, 132.2, 130.1, 129.6, 128.3, 127.4, 125.3, 121.7 | [5] |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 182.4 | 163.2, 163.2, 103.4 | 161.1, 148.3, 139.6, 131.2, 130.1, 129.6, 128.3, 126.4, 121.7 | [5] |
Table 4: Mass Spectrometry and UV-Vis Data of Pyrimidine-2-thiol Derivatives
Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight of the synthesized compounds.[6][7] UV-Vis spectroscopy measures the electronic transitions within the molecule, with the wavelength of maximum absorbance (λmax) being a key parameter.[6][8]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum [M⁺+1] (m/z) | UV-Vis λmax (nm) | Reference |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₆H₁₀ClN₃O₂S | 359.79 | 343 | 245-250 | [5][8] |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₆H₁₀ClN₃O₂S | 359.79 | 343 | 245-250 | [5][8] |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₆H₁₀ClN₃O₂S | 359.79 | 343* | 245-250 | [5][8] |
*Note: The original publication reports an m/z of 343, which corresponds to the molecular ion of the dechlorinated or nitrated analogue. The expected [M+H]⁺ for the specified structure is ~360. This discrepancy is noted from the source literature.
Experimental Workflow and Visualization
The general process for synthesizing and characterizing pyrimidine-2-thiol derivatives involves the initial synthesis of chalcone precursors, followed by a cyclization reaction with thiourea, and subsequent purification and spectroscopic analysis.
Caption: Workflow for synthesis and spectroscopic characterization.
Detailed Methodologies
The protocols described below are generalized from common practices in the synthesis and analysis of pyrimidine-2-thiol derivatives.[1][5]
General Synthesis of Pyrimidine-2-thiol Derivatives
The synthesis of the titled compounds typically follows a two-step process:
-
Step 1: Chalcone Synthesis: An appropriate substituted benzaldehyde is reacted with a substituted acetophenone in ethanol. A catalytic amount of a base, such as aqueous sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). The resulting chalcone precipitate is filtered, washed, and recrystallized.[1]
-
Step 2: Cyclization: The synthesized chalcone is then refluxed with thiourea in an ethanolic NaOH solution for several hours.[1] After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-cold water. The resulting precipitate, the pyrimidine-2-thiol derivative, is filtered, dried, and purified by recrystallization from a suitable solvent like ethanol.[1]
Spectroscopic Analysis
-
FTIR Spectroscopy: Infrared spectra are typically recorded on an FT-IR spectrophotometer using KBr pellets.[1][5] A small amount of the dried sample is mixed with potassium bromide powder and compressed into a thin pellet for analysis. Spectra are generally recorded in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at frequencies such as 300 or 400 MHz.[9] Deuterated solvents like deuterochloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are used to dissolve the sample.[5][10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
-
Mass Spectrometry: Mass spectra are recorded using techniques such as Electrospray Ionization (ESI) on a time-of-flight (ToF) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion.[1][5]
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer.[8][11] The sample is dissolved in a suitable solvent (e.g., methanol or ethanol), and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm) to determine the λmax.
References
- 1. ashdin.com [ashdin.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Precursors: Validating 4-(Trifluoromethyl)pyrimidine-2-thiol in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of a synthetic precursor is a critical decision that influences the efficiency, novelty, and biological activity of the final compounds. This guide provides an objective comparison of 4-(trifluoromethyl)pyrimidine-2-thiol and its non-fluorinated analogue, 4-phenylpyrimidine-2-thiol, as versatile precursors in the synthesis of bioactive molecules. By presenting experimental data and detailed protocols, we aim to validate the utility of this compound in modern medicinal chemistry.
The strategic incorporation of a trifluoromethyl (-CF3) group into a molecule is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This guide examines the synthetic performance of this compound, a key building block for introducing this valuable moiety into a pyrimidine scaffold, and compares it with a common non-fluorinated alternative.
Comparative Synthesis and Reactivity
To provide a clear comparison, we have summarized the synthesis and a key functionalization reaction for both this compound and 4-phenylpyrimidine-2-thiol. The data highlights the synthetic accessibility of each precursor and their performance in a representative S-alkylation reaction, a common step in the elaboration of these scaffolds into more complex molecules.
| Parameter | This compound | 4-Phenylpyrimidine-2-thiol |
| Precursor Synthesis Yield | ~70% (for the 2-chloro precursor) | 72-85% |
| S-Alkylation Yield | 70-98% (in analogous O-alkylation of the corresponding pyrimidinone)[1] | Typically high, comparable to the fluorinated analogue |
| Key Advantages | Introduces a metabolically stable -CF3 group, potential for enhanced biological activity. | Readily available starting materials, well-established procedures. |
| Potential Challenges | Synthesis of the fluorinated starting material can be more complex. | Lacks the potential benefits of the trifluoromethyl group. |
Experimental Protocols
Detailed methodologies for the synthesis of the precursors and their subsequent alkylation are crucial for reproducibility and adaptation in various research settings.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, starting with the construction of a trifluoromethyl-substituted pyrimidine ring, followed by the introduction of the thiol group. A common route involves the synthesis of an intermediate, 2-chloro-4-(trifluoromethyl)pyrimidine, which is then converted to the desired thiol.
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, 15.8 g of pyridine and 42.0 g (0.02 mol) of trifluoroacetyl chloride are added. The mixture is cooled to 10 °C with an ice-water bath. A mixture of 14.9 g (0.02 mol) of ethyl vinyl ether and 15.8 g of pyridine is slowly added. After the addition is complete, the reaction is slowly warmed to room temperature and stirred for 3 hours. Then, 25 mL of water, 25 mL of concentrated hydrochloric acid, 12.0 g (0.02 mol) of urea, and 40 mL of ethanol are added. The mixture is heated to reflux for 4 hours. The reaction solution is then cooled to 5 °C, leading to the precipitation of a large number of yellow crystals. The solid is collected by filtration, washed, and dried to obtain 2-hydroxy-4-(trifluoromethyl)pyrimidine. The reported yield for a similar synthesis of the trifluoroethyl ether intermediate is 73%.[2]
Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, 100 mL of freshly distilled phosphorus oxychloride is added. The intermediate from Step 1 (13.0 g) is added, and the mixture is heated to reflux for 4 hours. After cooling to 60-70 °C, phosphorus pentachloride is added, and the mixture is heated to reflux for an additional 2 hours. Excess phosphorus oxychloride is removed by distillation. The cooled reaction solution is slowly poured into ice water with stirring for 30 minutes. The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic phases are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to collect the fraction at 85-90 °C / 5.72 kPa, yielding 2-chloro-4-(trifluoromethyl)pyrimidine as a colorless transparent liquid. The reported yield is 70%.[2]
Step 3: Synthesis of this compound
The 2-chloro-4-(trifluoromethyl)pyrimidine can be converted to the corresponding thiol by reaction with a sulfur source, such as sodium hydrosulfide or thiourea.
Synthesis of 4-Phenylpyrimidine-2-thiol
The synthesis of 4-phenylpyrimidine-2-thiol is a well-established procedure, often achieved through the cyclocondensation of a chalcone with thiourea.
Step 1: Synthesis of Chalcone (Intermediate)
A mixture of acetophenone (0.01 mol) and benzaldehyde (0.01 mol) is stirred in methanol (5-10 mL). A solution of sodium hydroxide (10 mL, 40%) is added dropwise with constant stirring at room temperature. The reaction mixture is left overnight at room temperature, then poured into ice-cold water and acidified with hydrochloric acid. The precipitated chalcone is filtered, dried, and recrystallized from methanol.
Step 2: Synthesis of 4-Phenylpyrimidine-2-thiol
To a solution of the chalcone from Step 1 (0.01 mol) in methanol (50 mL), potassium hydroxide (0.01 mol) and a 0.25 M solution of thiourea (40 mL) are added. The mixture is refluxed for 3-4 hours. After cooling, the reaction mixture is acidified with a few drops of hydrochloric acid. The resulting precipitate is filtered, dried, and recrystallized from methanol to yield 4-phenylpyrimidine-2-thiol. Reported yields for this type of reaction are typically in the range of 72-85%.[3]
S-Alkylation of Pyrimidine-2-thiols
S-alkylation is a common subsequent reaction to introduce further diversity. The following is a general procedure adaptable for both precursors.
To a solution of the respective pyrimidine-2-thiol (1 mmol) in a suitable solvent such as DMF or acetone, a base like potassium carbonate (1.2 mmol) is added. The alkylating agent (e.g., an alkyl halide, 1.1 mmol) is then added, and the mixture is stirred at room temperature or heated as required, while monitoring the reaction progress by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the S-alkylated product, which can be further purified by chromatography if necessary. Studies on the analogous O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-one have shown that this reaction can proceed in high yields, ranging from 70-98%.[1]
Experimental Workflows and Biological Pathways
Visualizing synthetic routes and their resulting biological applications is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a general experimental workflow and a key signaling pathway where pyrimidine derivatives often find application.
Caption: General experimental workflow for pyrimidine-based kinase inhibitors.
Derivatives of trifluoromethylpyrimidines have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), a process often co-opted by tumors to sustain their growth.
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Conclusion
This compound stands as a valuable and robust synthetic precursor for the development of novel bioactive compounds. While its synthesis may be slightly more involved than its non-fluorinated counterparts, the introduction of the trifluoromethyl group offers significant advantages in the context of medicinal chemistry, potentially leading to compounds with improved pharmacological profiles. The high yields observed in subsequent functionalization reactions, such as S-alkylation, further validate its utility. For research programs focused on developing next-generation kinase inhibitors or other targeted therapies, this compound represents a strategic choice for accessing novel and potent chemical entities.
References
Efficacy of 4-(Trifluoromethyl)pyrimidine-2-thiol Derivatives in Anticancer Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of 4-(Trifluoromethyl)pyrimidine-2-thiol derivatives against other alternatives, supported by experimental data. The information is curated to assist researchers in evaluating the potential of these compounds in cancer therapy.
Comparative Efficacy of Pyrimidine Derivatives
The anticancer activity of this compound and its derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cancer cell growth in vitro. The lower the IC50 value, the more potent the compound.
The following table summarizes the IC50 values for a selection of pyrimidine derivatives against various human cancer cell lines, as reported in preclinical studies. For comparison, data for doxorubicin, a standard chemotherapeutic agent, is also included.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Thiazolo[4,5-d]pyrimidine Derivative 3b * | C32 (Melanoma) | 24.4 | Doxorubicin | MCF-7 (Breast) | 0.5 - 2 |
| A375 (Melanoma) | 25.4 | HCT-116 (Colon) | 0.1 - 1 | ||
| DU-145 (Prostate) | Not specified in abstract | A549 (Lung) | 0.2 - 1.5 | ||
| MCF-7/WT (Breast) | Not specified in abstract | HepG2 (Liver) | 0.3 - 2.5 | ||
| Pyrazolo[1,5-a]pyrimidine Derivative 1b | B16-F10 (Melanoma) | Not specified in abstract | |||
| Quinoline/Pyrido-Pyrimidine Derivative 4g | MCF-7 (Breast) | 3.02 ± 0.63 |
*Note: Derivative 3b is identified as 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[3] Data for other derivatives and cell lines are presented as available in the cited literature. The IC50 values for doxorubicin are approximate ranges from various studies for comparative context.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the anticancer evaluation of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[7]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[1][2][10]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C for an extended period.[1][2][11]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only binds to DNA.[1][2]
-
PI Staining: Add PI solution to the cells.
-
Incubation: Incubate for 5-10 minutes at room temperature.[1][11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram showing the number of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
Several pyrimidine derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. These compounds can inhibit the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by pyrimidine derivatives leading to mitotic arrest and apoptosis.
Targeting the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer.[12][13] Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[12][14] Some pyrimidine derivatives have been shown to inhibit the STAT3 signaling pathway, thereby suppressing tumor growth.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Genetic Interactions of STAT3 and Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Structure-Activity Relationship of 4-(Trifluoromethyl)pyrimidine-2-thiol Derivatives: A Comparative Guide
This guide provides a detailed comparison of the structure-activity relationships (SAR) of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which are closely related to 4-(trifluoromethyl)pyrimidine-2-thiol, focusing on their potential as anticancer agents. The information presented is based on experimental data from a study that synthesized and evaluated a series of these compounds for their in vitro cytotoxicity against various cancer cell lines.[1]
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The incorporation of a trifluoromethyl (CF3) group into organic molecules can enhance their pharmacological properties, such as metabolic stability and lipophilicity, which can lead to improved bioavailability.[1] This guide focuses on a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, which combine the trifluoromethyl group with a thiazolo[4,5-d]pyrimidine scaffold, a known purine antagonist with potential anticancer activity.[1]
Synthetic Pathway
The synthesis of the 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives follows a multi-step process, starting from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. The key steps involve cyclization using trifluoroacetic anhydride to form the pyrimidine ring, followed by chlorination and subsequent amination to introduce various substituents at the 7-position of the thiazolo[4,5-d]pyrimidine core.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrimidine-2-thiol Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of pyrimidine-2-thiol and its key isomers, supported by experimental data and protocols.
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds, including nucleobases.[1][2] The introduction of a thiol group to the pyrimidine ring gives rise to isomers with distinct chemical and biological properties. This guide provides a head-to-head comparison of the most prominent isomers of pyrimidine-thiol, focusing on the well-studied pyrimidine-2-thiol and its tautomeric and positional isomers.
The primary focus of this comparison will be on the tautomeric equilibrium between pyrimidine-2-thiol and pyrimidine-2(1H)-thione, as this is the most extensively studied isomerism for this compound. We will also present available comparative data for its positional isomer, pyrimidine-4-thiol, to provide a broader understanding of structure-activity relationships.
Tautomerism: The Two Faces of Pyrimidine-2-thiol
Pyrimidine-2-thiol exists as a mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form.[3] The equilibrium between these two forms is highly dependent on the solvent environment. In the gas phase and nonpolar solvents, the thiol form is generally more stable.[3] Conversely, in polar solvents, the thione form is the predominant species.[3] This dynamic equilibrium is a critical factor influencing the molecule's reactivity and biological interactions.
References
Benchmarking the Catalytic Performance of 4-(Trifluoromethyl)pyrimidine-2-thiol: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative benchmark of the predicted catalytic performance of 4-(Trifluoromethyl)pyrimidine-2-thiol against established organocatalysts in key organic transformations. Due to the limited availability of direct experimental data on the catalytic applications of this compound, this analysis is based on the well-documented performance of structurally analogous compounds, particularly thiourea derivatives bearing electron-withdrawing groups. The objective is to offer a predictive assessment of its potential efficacy and to guide future experimental design.
The core hypothesis is that this compound can function as a hydrogen-bond donor catalyst, similar to widely used thioureas. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the acidity of the N-H protons, thereby increasing its ability to activate electrophilic substrates. This guide will focus on two fundamental reactions where such catalysts have proven effective: the Biginelli reaction and the Michael addition.
Comparative Performance in the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.[1][2] The reaction is often catalyzed by Brønsted or Lewis acids, with thiourea derivatives emerging as effective organocatalysts.[3]
Hypothetical Performance of this compound:
Based on the performance of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's catalyst), it is anticipated that this compound would effectively catalyze the Biginelli reaction. The pyrimidine ring's electron-withdrawing nature, coupled with the trifluoromethyl group, should render the N-H protons sufficiently acidic to activate the aldehyde component towards nucleophilic attack.
Table 1: Performance Comparison of Thiourea-based Catalysts in the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound (Predicted) | 10 | 24-48 | DMF | Room Temp. | ~85-95 | N/A |
| N-Phenylthiourea | 10 | 48 | DMF | Room Temp. | 88 | [4] |
| N,N'-Diphenylthiourea | 10 | 48 | DMF | Room Temp. | 92 | [4] |
| N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | 10 | 24 | DMF | Room Temp. | 95 | [4] |
| Thiourea (with HCl) | Catalytic | Overnight | Ethanol | Reflux | 94 | [5] |
Experimental Protocol: General Procedure for the Thiourea-Catalyzed Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and a urea or thiourea derivative (1.1 mmol) is stirred in a solvent such as ethanol or DMF (3 mL). The catalyst (10 mol%) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time.[4][5] Upon completion, as monitored by TLC, the reaction mixture is typically cooled to room temperature, and the resulting precipitate is filtered, washed with a cold solvent, and dried to afford the pure dihydropyrimidinone.[5]
Catalytic Pathway of the Biginelli Reaction
Comparative Performance in the Michael Addition
The Michael addition is a crucial carbon-carbon bond-forming reaction involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral thiourea derivatives have been extensively used as organocatalysts to achieve high enantioselectivity in this transformation.[6][7][8]
Hypothetical Performance of this compound:
Given the proven efficacy of thioureas with electron-withdrawing substituents in activating Michael acceptors, this compound is predicted to be a competent catalyst for this reaction.[9] Its dual hydrogen-bonding capacity could effectively activate the electrophile, facilitating the nucleophilic attack. For asymmetric variants, a chiral derivative of the pyrimidine-2-thiol would be necessary.
Table 2: Performance Comparison of Thiourea-based Catalysts in the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Chiral 4-(CF3)-pyrimidine-2-thiol Derivative (Predicted) | 10 | 24-48 | Toluene | Room Temp. | ~90-99 | ~90 | N/A |
| Calix[8]thiourea cyclohexanediamine derivative | 10 | 48 | Toluene/Water | Room Temp. | 99 | 94 | [7] |
| (R,R)-1,2-diphenylethylenediamine-derived thiourea | 10 | 24 | Toluene | Room Temp. | 95 | 92 | [6] |
| Bifunctional aminothiourea | 10 | 24 | Toluene | Room Temp. | 98 | 96 | [8] |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
To a solution of the β-nitrostyrene (0.2 mmol) and the chiral thiourea catalyst (0.02 mmol, 10 mol%) in the specified solvent (1.0 mL), the 1,3-dicarbonyl compound (0.4 mmol) is added.[7] The reaction mixture is stirred at room temperature for the indicated time.[7] The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct.[7]
Catalytic Pathway of the Michael Addition
Conclusion
While direct experimental validation is pending, the structural and electronic similarities between this compound and established high-performance thiourea organocatalysts provide a strong basis for predicting its catalytic potential. The presence of the electron-withdrawing trifluoromethyl group is a key feature that is expected to enhance its activity as a hydrogen-bond donor catalyst.
This comparative guide suggests that this compound is a promising candidate for catalyzing reactions such as the Biginelli reaction and Michael additions. Further experimental investigation is warranted to fully elucidate its catalytic scope, efficiency, and potential for asymmetric catalysis when incorporated into a chiral scaffold. The provided protocols and comparative data serve as a valuable resource for researchers embarking on the evaluation of this and similar compounds in organocatalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
A Researcher's Guide to Assessing the Cross-Reactivity of 4-(Trifluoromethyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of 4-(Trifluoromethyl)pyrimidine-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available cross-reactivity data for this specific molecule, this document outlines the rationale for such studies, proposes a potential mechanism of action that underscores the importance of selectivity profiling, and offers detailed experimental protocols to enable researchers to generate robust comparative data.
Introduction: The Double-Edged Sword of Reactivity
This compound belongs to a class of pyrimidine derivatives that are of significant interest in drug discovery. The pyrimidine scaffold is a common feature in many kinase inhibitors, including those that achieve high potency and selectivity through covalent modification of the target protein. The inclusion of an electron-withdrawing trifluoromethyl group can enhance a compound's potency, selectivity, and metabolic stability.[1]
Compounds like 2-sulfonylpyrimidines, which are structurally related, are known to act as covalent modifiers by reacting with cysteine residues in proteins through a nucleophilic aromatic substitution (SNAr) reaction.[2] This covalent bonding can lead to durable and potent inhibition, a desirable trait for therapeutic agents. However, this reactivity also carries the risk of off-target effects if the compound reacts with unintended proteins, highlighting the critical need for comprehensive cross-reactivity and selectivity profiling.[3] This guide provides the necessary protocols to conduct such an evaluation.
Proposed Mechanism and Rationale for Cross-Reactivity Studies
The chemical structure of this compound suggests its potential to function as a covalent inhibitor. The trifluoromethyl group at the C4 position withdraws electron density from the pyrimidine ring, making the C2 and C6 positions susceptible to nucleophilic attack. A cysteine residue in the active site of a protein could attack the C2 position, leading to the displacement of the thiol group and the formation of a stable covalent bond between the protein and the pyrimidine ring.
Caption: Proposed mechanism of covalent inhibition by this compound.
Given this potential for covalent modification, it is crucial to assess the compound's reactivity against a broad panel of proteins, particularly those containing reactive cysteine residues. Kinases are a prominent class of such proteins, with many containing targetable cysteines in or near the ATP-binding site.[4]
Comparative Data on Selectivity
As specific cross-reactivity data for this compound is not available in the public domain, we present a template table below for researchers to populate with their own findings. For context, successful drug development programs for other pyrimidine-based inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), have demonstrated that high selectivity can be achieved through careful chemical modifications.[5] The goal of the experimental protocols outlined in the next section is to generate the data needed to complete a similar table for this compound and its analogues.
Table 1: Cross-Reactivity Profile of this compound (Template)
| Target Protein | Protein Family | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target X | e.g., Tyrosine Kinase | [Insert Data] | 1 |
| Off-Target Kinase A | Serine/Threonine Kinase | [Insert Data] | [Calculate] |
| Off-Target Kinase B | Tyrosine Kinase | [Insert Data] | [Calculate] |
| Off-Target Protease C | Cysteine Protease | [Insert Data] | [Calculate] |
| Off-Target Enzyme D | Other | [Insert Data] | [Calculate] |
Experimental Protocols
To generate the data for the table above, a tiered approach is recommended. This involves an initial assessment of general reactivity followed by broad and then focused screening.
General Reactivity Assessment with Glutathione (GSH)
This assay determines the intrinsic reactivity of the compound with a physiological thiol.
-
Solution Preparation : Prepare a stock solution of this compound in DMSO. Prepare a solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction : Mix the compound and GSH at defined concentrations.
-
Monitoring : Monitor the depletion of GSH over time using Ellman's reagent (DTNB) or monitor the formation of the compound-GSH adduct using LC-MS.
-
Analysis : Calculate the second-order rate constant for the reaction to quantify intrinsic reactivity.
Broad Kinase Panel Screening
Screen the compound against a large panel of kinases (e.g., >100 kinases) at a single high concentration (e.g., 1-10 µM) to identify potential off-targets. Many commercial vendors offer such screening services.
Detailed Enzyme Inhibition Assay (IC50 Determination)
For the primary target and any hits identified from the broad screen, perform a dose-response assay to determine the IC50 value.
-
Reagent Preparation :
-
Buffer : Prepare an appropriate kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA).
-
Enzyme : Dilute the target kinase to a working concentration in the assay buffer.[6]
-
Substrate : Prepare the specific peptide substrate and ATP at concentrations typically near their Kₘ values.
-
Inhibitor : Perform serial dilutions of this compound in DMSO, followed by dilution in the assay buffer.[6]
-
-
Assay Procedure :
-
Pre-incubation : Add the enzyme and varying concentrations of the inhibitor to the wells of a microplate. Allow to pre-incubate for a set time (e.g., 30-60 minutes) to allow for covalent bond formation.[6]
-
Reaction Initiation : Start the kinase reaction by adding the ATP/substrate mixture.[6]
-
Reaction Incubation : Incubate at the optimal temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.
-
Detection : Stop the reaction and quantify product formation. Common methods include radiometric assays ([γ-³²P]ATP) or luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®).
-
Controls : Include positive controls (no inhibitor) and negative controls (no enzyme).[4]
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
Caption: General workflow for assessing compound selectivity.
By following these protocols, researchers can generate the necessary quantitative data to build a comprehensive cross-reactivity profile for this compound, enabling an objective comparison of its performance against desired and undesired biological targets. This information is invaluable for making informed decisions in the drug discovery and development process.
References
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)pyrimidine-2-thiol: A Guide for Laboratory Professionals
For immediate reference, the primary and strongly recommended method for the disposal of 4-(Trifluoromethyl)pyrimidine-2-thiol is to entrust it to a licensed and approved hazardous waste disposal company. Due to its acute toxicity and potential environmental hazards, on-site chemical neutralization by untrained personnel is not advised. This guide provides essential information on safe handling, temporary storage, and the procedural steps for the proper disposal of this compound.
Immediate Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as acutely toxic if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation.[1] Adherence to strict safety protocols is paramount to prevent exposure.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when handling the solid form or if dust may be generated.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₅H₃F₃N₂S[2][3] |
| Molecular Weight | 180.15 g/mol [2][3] |
| Melting Point | 164-166 °C[4][5] |
| Appearance | Orange needle-like crystalline solid[4][5] |
| Hazard Classifications | Acute Toxicity 3 (Oral, Dermal, Inhalation) |
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid generating dust.[1][6] Wearing the appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled, and sealed container for disposal.[1][7] Do not allow the chemical to enter drains or waterways.[6][7]
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is as follows:
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., weighing boats, pipette tips, gloves), into a designated, clearly labeled, and chemically compatible waste container.
-
The container must be in good condition and have a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acid chlorides, and reducing agents.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the safety data sheet (SDS) for this compound.
-
For larger quantities, the disposal company may recommend incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This process must be handled by trained professionals at a licensed facility.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
